Methyl 2,3-Diaminobenzoate Hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 2,3-diaminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-3-2-4-6(9)7(5)10;/h2-4H,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAAVOBNBHKJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2,3-Diaminobenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Methyl 2,3-Diaminobenzoate Hydrochloride. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound is the hydrochloride salt of Methyl 2,3-Diaminobenzoate. The core structure consists of a benzene ring substituted with a methyl ester group and two amino groups at the 2 and 3 positions. In the hydrochloride form, one of the amino groups is protonated, and a chloride ion is present to balance the charge.
The chemical formula for Methyl 2,3-Diaminobenzoate is C₈H₁₀N₂O₂[1][2][3][4][5], and its molecular weight is 166.18 g/mol [3][4]. The hydrochloride salt has a molecular formula of C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol [6].
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 107582-20-7 (free base), 1189942-66-2 (hydrochloride) | [2][6] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [6] |
| Molecular Weight | 202.64 g/mol | [6] |
| Appearance | Yellow solid[7][8], Light brown crystalline powder[3] | [3][7][8] |
| Melting Point | 68-70 °C (free base)[3][9], >140 °C (dec.) (hydrochloride)[6] | [3][6][9] |
| Solubility | Soluble in DMSO and Methanol[6] | [6] |
| Storage Temperature | -20°C Freezer[6][9] | [6][9] |
Synthesis Protocols
Several methods for the synthesis of Methyl 2,3-Diaminobenzoate have been reported.
Method 1: From 2,3-Diaminobenzoic Acid
A general procedure involves the esterification of 2,3-Diaminobenzoic acid.
Experimental Protocol:
-
Dissolve 2,3-Diaminobenzoic acid (3 mmol) in 25 ml of methanol in a two-neck round-bottom flask.[10]
-
Cool the solution in an ice bath.[10]
-
Add thionyl chloride (SOCl₂) (30 mmol) dropwise.[10]
-
Remove the ice bath and stir the mixture at 45°C overnight.[10]
-
Cool the reaction mixture to room temperature and pour it into 100 ml of water.[10]
-
Neutralize the solution with solid potassium carbonate (K₂CO₃) until the pH is basic.[10]
-
Extract the product with ethyl acetate (4 times).[10]
-
Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and remove the solvent.[10]
-
Purify the resulting oily residue by column chromatography on silica gel using a hexane/ethyl acetate mixture (1:1 v/v) as the eluent to obtain pure Methyl 2,3-Diaminobenzoate.[10]
Method 2: From Methyl 2-amino-3-nitrobenzoate
Another common method is the reduction of the nitro group of Methyl 2-amino-3-nitrobenzoate.
Experimental Protocol:
-
To a nitrogen-saturated solution of methyl 2-amino-3-nitrobenzoate (0.26 mol) in anhydrous ethanol (800 mL), add palladium hydroxide on carbon (10g, 20% w/w Pd, 58.75% w/w water).[7]
-
Degas the slurry and stir it vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.[7]
-
After the reaction is complete, remove the catalyst by filtration.[7]
-
Concentrate the filtrate under vacuum to yield Methyl 2,3-Diaminobenzoate as a dark orange oil, which solidifies upon standing.[7]
Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.49 (dd, J = 8.1, 1.4 Hz, 1H), 6.87 (dd, J = 7.5, 1.4 Hz, 1H), 6.62 (t, J = 7.8 Hz, 1H), 4.84 (s, 2H, NH₂), 4.48 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃).[10]
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.06 (d, 1H), 6.70 (d, 1H), 6.38 (t, 1H), 6.20 (br s, 1H, NH), 4.80 (br s, 1H, NH), 3.74 (s, 3H, OCH₃).[7]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
References
- 1. CAS 107582-20-7: Methyl 2,3-diaminobenzoate | CymitQuimica [cymitquimica.com]
- 2. Methyl 2,3-diaminobenzoate 107582-20-7, Information for Methyl 2,3-diaminobenzoate 107582-20-7, Suppliers of China Methyl 2,3-diaminobenzoate 107582-20-7 [chemnet.com]
- 3. parchem.com [parchem.com]
- 4. Methyl 2,3-diaminobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,3-Diaminobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 6. 2,3-Diaminobenzoic Acid Methyl Ester Hydrochloride | 1189942-66-2 [amp.chemicalbook.com]
- 7. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. quiverindia.com [quiverindia.com]
- 10. rsc.org [rsc.org]
Physical and chemical properties of Methyl 2,3-Diaminobenzoate Hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-diaminobenzoate hydrochloride is a chemical compound of significant interest in the fields of pharmaceutical research and development. As a versatile intermediate, it serves as a crucial building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound is the salt form of the organic compound methyl 2,3-diaminobenzoate. The presence of the hydrochloride salt generally improves the compound's stability and solubility in aqueous solutions, which can be advantageous for certain applications.
Table 1: Physical and Chemical Properties of Methyl 2,3-Diaminobenzoate and its Hydrochloride Salt
| Property | Methyl 2,3-Diaminobenzoate | This compound |
| CAS Number | 107582-20-7[1][2][3][4][5] | 1189942-66-2[6][7] |
| Molecular Formula | C₈H₁₀N₂O₂[3][8] | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol [3][8] | 202.64 g/mol |
| Appearance | Yellow to brown solid/crystalline powder[2][9] | Data not available |
| Melting Point | 68-70 °C[1][10] | >140 °C (decomposes)[6][7] |
| Boiling Point | 322.6 °C (Predicted)[1][10] | Data not available |
| Density | 1.26 g/cm³ (Predicted)[1] | Data not available |
| Solubility | Soluble in polar organic solvents | Data not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
A ¹H NMR spectrum of methyl 2,3-diaminobenzoate (free base) in DMSO-d₆ shows the following signals: δ 7.49 (dd, J = 8.1, 1.4 Hz, 1H), 6.87 (dd, J = 7.5, 1.4 Hz, 1H), 6.62 (dd, J = 8.1, 7.5 Hz, 1H), 4.48 (bs, 4H, NH₂), 3.89 (s, 3H, OCH₃).[11]
Mass Spectrometry
Mass spectrometry analysis of methyl 2,3-diaminobenzoate shows a measured m/z value of 135.3, corresponding to the [M-OCH₃]⁺ fragment, with a calculated value of 135.05.[9]
Infrared (IR) Spectroscopy
The IR spectrum of methyl 2,3-diaminobenzoate (free base) in KBr shows characteristic peaks at 3453, 3318 (N-H stretching), 3102, 2964 (C-H stretching), 1701 (C=O stretching of the ester), 1619, 1515 (C=C aromatic stretching), and 1254, 883 cm⁻¹ (C-O and other fingerprint region vibrations).[12]
Experimental Protocols
Synthesis of Methyl 2,3-Diaminobenzoate
Method 1: From 2,3-Diaminobenzoic Acid
This method involves the esterification of 2,3-diaminobenzoic acid.
-
Materials: 2,3-Diaminobenzoic acid, Methanol (MeOH), Thionyl chloride (SOCl₂), Saturated sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Suspend 2,3-diaminobenzoic acid in methanol.
-
Cool the mixture in an ice bath.
-
Add thionyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[11]
-
Method 2: From Methyl 2-amino-3-nitrobenzoate
This protocol involves the reduction of a nitro group to an amine.
-
Materials: Methyl 2-amino-3-nitrobenzoate, Anhydrous ethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
-
Procedure:
-
Dissolve methyl 2-amino-3-nitrobenzoate in anhydrous ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for several hours to overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[9][12]
-
Purification
The crude Methyl 2,3-Diaminobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11]
Formation of the Hydrochloride Salt
To prepare this compound, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Biological Activity and Signaling Pathways
Methyl 2,3-diaminobenzoate has been reported to exhibit potential as an anticancer agent and as a 5-HT₄ receptor agonist.[9][13]
Anticancer Activity
The proposed anticancer mechanism of action for diaminobenzoate derivatives involves the inhibition of DNA synthesis and cell division.[9][14] This can be a result of various interactions at the cellular level, including the inhibition of key enzymes involved in DNA replication or the induction of apoptosis. The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. Inhibition of MDM2, a negative regulator of p53, can lead to the stabilization and activation of p53, resulting in anticancer effects.[15]
Caption: Proposed anticancer mechanism of diaminobenzoates.
5-HT₄ Receptor Agonism
As a 5-HT₄ receptor agonist, Methyl 2,3-diaminobenzoate is suggested to increase the intracellular concentration of cyclic AMP (cAMP).[9][13] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. This increase in cAMP can then activate protein kinase A (PKA) and other downstream effectors, leading to various cellular responses.[11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 3. 2,3-Diaminobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 4. 107582-20-7|Methyl 2,3-diaminobenzoate|BLD Pharm [bldpharm.com]
- 5. CAS 107582-20-7: Methyl 2,3-diaminobenzoate | CymitQuimica [cymitquimica.com]
- 6. 5-HT-receptor-induced changes of the intracellular cAMP level monitored by a hyperpolarization-activated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Diaminobenzoic Acid Methyl Ester Hydrochloride | 1189942-66-2 [amp.chemicalbook.com]
- 8. DSpace [helda.helsinki.fi]
- 9. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. [Intracellular signal transduction mediated via 5-HT and NA receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methyl 2,3-diaminobenzoate (CAS 107582-20-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-diaminobenzoate, with the CAS registry number 107582-20-7, is an organic compound characterized by a benzene ring substituted with two amino groups and a methoxycarbonyl group.[1] Primarily, it serves as a crucial chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] While some commercial suppliers suggest potential biological activities, including anticancer and 5-HT4 receptor agonist properties, a comprehensive review of peer-reviewed scientific literature does not currently substantiate these claims with direct experimental evidence for this specific molecule.[4][5] This guide provides a detailed overview of its known chemical properties, synthesis protocols, and its established applications as a synthetic building block.
Chemical and Physical Properties
The key chemical and physical properties of Methyl 2,3-diaminobenzoate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 107582-20-7 | [4] |
| Chemical Formula | C₈H₁₀N₂O₂ | [5] |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | Yellow to brown solid/powder | [4][6] |
| Melting Point | 66-70 °C | [7] |
| Boiling Point | ~322.6 °C (Predicted) | [7] |
| Flash Point | ~176.5 °C | [7] |
| Density | ~1.26 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in polar organic solvents | [1] |
| SMILES | COC(=O)c1cccc(c1N)N | [8] |
| InChI Key | BLJHLOLVEXWHFS-UHFFFAOYSA-N | [3] |
Synthesis Protocols
Methyl 2,3-diaminobenzoate can be synthesized via the reduction of a nitro-substituted precursor. Below are two detailed experimental protocols found in the literature.
Protocol 1: Reduction of Methyl 2-amino-3-nitrobenzoate
This protocol describes the synthesis of Methyl 2,3-diaminobenzoate via the hydrogenation of Methyl 2-amino-3-nitrobenzoate.
Experimental Protocol:
-
A solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) is saturated with nitrogen.[4]
-
Palladium hydroxide on carbon (10 g, 20% w/w Pd) is added to the solution.[4]
-
The resulting slurry is degassed and then stirred vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.[4]
-
Upon reaction completion, the catalyst is removed by filtration.[4]
-
The filtrate is concentrated under vacuum to yield Methyl 2,3-diaminobenzoate as a dark orange oil, which solidifies upon standing (yield: 43 g, 100%).[4]
Protocol 2: Synthesis from 2,3-Diaminobenzoic acid
This protocol details the esterification of 2,3-Diaminobenzoic acid to form the methyl ester.
Experimental Protocol:
-
Dissolve 2,3-Diaminobenzoic acid (456 mg, 3 mmol) in 25 ml of methanol in a two-neck round-bottom flask.[1]
-
Cool the solution in an ice bath.[1]
-
Add thionyl chloride (2.2 ml, 30 mmol) dropwise.[1]
-
Remove the ice bath and stir the mixture at 45°C overnight.[1]
-
Cool the reaction mixture to room temperature and pour it into 100 ml of water.[1]
-
Neutralize the solution with solid potassium carbonate until the pH is basic.[1]
-
Extract the aqueous solution four times with ethyl acetate.[1]
-
Combine the organic extracts, dry over magnesium sulfate, and remove the solvent.[1]
-
Purify the resulting oily residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 1:1 v/v) to obtain pure Methyl 2,3-diaminobenzoate.[1]
Applications as a Chemical Intermediate
The primary and well-documented use of Methyl 2,3-diaminobenzoate is as a building block in organic synthesis. Its two amino groups and methyl ester functionality make it a versatile precursor for the construction of various heterocyclic systems and more complex molecules.
A notable application is in the synthesis of intermediates for cardiovascular drugs. For example, it is used to prepare 2-ethoxy-4-carboxylic acid methyl ester-3-hydro-benzimidazole, which is a precursor for trityl candesartan intermediates.[2][3]
Reported Biological Activities (Requiring Confirmation)
Several chemical suppliers have reported potential biological activities for Methyl 2,3-diaminobenzoate, including anticancer effects and 5-HT4 receptor agonism.[4][5] It is crucial to note that these claims are not yet supported by dedicated studies in peer-reviewed scientific journals.
Putative Anticancer Activity
It has been suggested that Methyl 2,3-diaminobenzoate may exhibit anticancer activity by inhibiting DNA synthesis and cell division.[4][5] The general mechanism of action for drugs that inhibit DNA synthesis often involves the interruption of nucleotide biosynthesis, the intercalation into the DNA double helix, or the inhibition of enzymes crucial for DNA replication, such as DNA polymerases or topoisomerases.[1][5] Without specific studies on Methyl 2,3-diaminobenzoate, its precise mechanism, if any, remains speculative.
Putative 5-HT4 Receptor Agonism
The compound has also been described as a 5-HT4 receptor agonist, which would lead to an increase in intracellular cyclic AMP (cAMP).[4][5] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[2][8] In the gastrointestinal tract, this pathway is associated with increased motility.[8]
Safety and Handling
Methyl 2,3-diaminobenzoate is classified as an irritant.[7][9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Recommended storage temperature is between 2-8°C under an inert atmosphere.[2][6]
Conclusion
Methyl 2,3-diaminobenzoate (CAS 107582-20-7) is a well-characterized organic compound with established protocols for its synthesis. Its primary and scientifically validated role is that of a versatile chemical intermediate in the pharmaceutical industry, particularly in the synthesis of cardiovascular and other complex medicinal compounds. While there are claims of direct biological activity as an anticancer agent and a 5-HT4 receptor agonist from commercial sources, these properties have not been substantiated in the peer-reviewed scientific literature to date. Further research would be required to validate these claims and elucidate any potential therapeutic applications of the compound itself.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. therapyselect.de [therapyselect.de]
- 8. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Synthesis of Methyl 2,3-Diaminobenzoate Hydrochloride from 2,3-diaminobenzoic acid.
Technical Guide: Synthesis of Methyl 2,3-Diaminobenzoate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding carboxylic acid, 2,3-diaminobenzoic acid. The primary method detailed is an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, utilizing methanol as both the reagent and solvent, with thionyl chloride (SOCl₂) serving as a convenient in-situ source for anhydrous hydrochloric acid. This document includes a detailed experimental protocol, a summary of quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in pharmaceutical and chemical development.
Introduction
Methyl 2,3-diaminobenzoate is a valuable chemical intermediate, frequently employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring two amino groups and a methyl ester on a benzene ring, provides multiple reactive sites for building diverse molecular architectures. The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents.
This guide focuses on a robust and commonly employed laboratory-scale synthesis of the hydrochloride salt via the esterification of 2,3-diaminobenzoic acid. The reaction is effectively catalyzed by hydrochloric acid generated in situ from the reaction of thionyl chloride with methanol.[2] This method avoids the direct use of corrosive gaseous HCl while ensuring anhydrous conditions that favor the esterification equilibrium.
Reaction Pathway and Mechanism
The synthesis proceeds via an acid-catalyzed esterification mechanism. Thionyl chloride reacts with the methanol solvent to produce sulfur dioxide and anhydrous hydrogen chloride (HCl). The HCl then protonates the carbonyl oxygen of the 2,3-diaminobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activated intermediate is then susceptible to nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final methyl ester product. Due to the presence of HCl, the basic amino groups are protonated, resulting in the formation of the hydrochloride salt.
Caption: Reaction mechanism overview.
Experimental Protocol
This protocol is adapted from a general procedure for the preparation of methyl diaminobenzoates.[3] The original procedure focuses on isolating the free base, methyl 2,3-diaminobenzoate, by neutralizing the reaction mixture. To obtain the desired hydrochloride salt, the final neutralization and extraction steps are omitted, and the product is isolated directly from the acidic solution.
Materials:
-
2,3-Diaminobenzoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Potassium carbonate (K₂CO₃), solid (for optional free base isolation)
-
Ethyl acetate (AcOEt) (for optional free base isolation)
-
Magnesium sulfate (MgSO₄) (for optional free base isolation)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser or heating mantle with temperature control
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask, dissolve 2,3-diaminobenzoic acid (3.0 mmol, 456 mg) in 25 mL of anhydrous methanol.[3]
-
Reagent Addition: Cool the solution in an ice bath with stirring. Add thionyl chloride (10 eq, 30 mmol, 2.2 mL) dropwise using a dropping funnel over 10-15 minutes.[3] Caution: This reaction is exothermic and releases SO₂ and HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and heat the mixture to 45°C. Allow the reaction to stir overnight.[3]
-
Isolation of Hydrochloride Salt:
-
Cool the reaction mixture to room temperature.
-
The product, this compound, is now in the methanol solution.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. This will typically yield the crude hydrochloride salt as a solid or semi-solid residue.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).
-
-
Optional Isolation of Free Base (Methyl 2,3-Diaminobenzoate):
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.[3]
-
Neutralize the aqueous solution by carefully adding solid potassium carbonate until the solution is basic (pH > 8) and effervescence ceases.[3]
-
Extract the aqueous layer four times with ethyl acetate.[3]
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude free base.[3]
-
The resulting product can be purified by column chromatography on silica gel.[3]
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis of the free base, methyl 2,3-diaminobenzoate, as reported in the literature.[3] The yield of the hydrochloride salt is expected to be comparable before the workup and purification steps.
| Parameter | Value | Notes |
| Starting Material | 2,3-Diaminobenzoic acid | - |
| Mass of Starting Material | 456 mg | [3] |
| Moles of Starting Material | 3 mmol | [3] |
| Reagents | ||
| Esterification Reagent | Methanol (MeOH) | Also serves as the solvent. |
| Methanol Volume | 25 mL | [3] |
| Acid Source | Thionyl Chloride (SOCl₂) | Generates HCl in situ.[2] |
| SOCl₂ Volume | 2.2 mL | [3] |
| SOCl₂ Equivalents | 10 eq | [3] |
| Reaction Conditions | ||
| Initial Temperature | 0°C (Ice Bath) | For the addition of SOCl₂.[3] |
| Reaction Temperature | 45°C | [3] |
| Reaction Time | Overnight | [3] |
| Product & Yield | ||
| Product Form (as reported) | Methyl 2,3-diaminobenzoate (Free Base) | Product obtained after neutralization and purification.[3] |
| Reported Yield | 68% | For the purified free base.[3] |
| Physical Appearance | Brown oil | For the free base.[3] |
Synthesis Workflow Visualization
The following diagram illustrates the step-by-step workflow for the synthesis, isolation, and optional conversion to the free base.
References
Spectroscopic Characterization of Methyl 2,3-Diaminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,3-Diaminobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols, to facilitate its use in research and development.
Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of Methyl 2,3-Diaminobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Methyl 2,3-Diaminobenzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.06 | d | 1H | Ar-H |
| 6.70 | d | 1H | Ar-H |
| 6.38 | t | 1H | Ar-H |
| 6.20 | br s | 1H | NH₂ |
| 4.80 | br s | 1H | NH₂ |
| 3.74 | s | 3H | OCH₃ |
Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of Methyl 2,3-Diaminobenzoate
| Chemical Shift (δ) ppm | Assignment |
| 167.4 | C=O (Ester) |
| 147.2 | Ar-C |
| 139.3 | Ar-C |
| 133.2 | Ar-C |
| 132.2 | Ar-C |
| 114.4 | Ar-C |
| 113.9 | Ar-C |
| 52.2 | OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 100.6 MHz[2]
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of Methyl 2,3-Diaminobenzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3453 | Strong | N-H Stretch |
| 3318 | Strong | N-H Stretch |
| 3102 | Medium | C-H Stretch (Aromatic) |
| 2964 | Medium | C-H Stretch (Aliphatic) |
| 1701 | Strong | C=O Stretch (Ester) |
| 1619 | Strong | C=C Stretch (Aromatic) |
| 1515 | Strong | N-H Bend |
| 1254 | Strong | C-O Stretch |
| 883 | Medium | C-H Bend (Aromatic) |
Sample Preparation: KBr pellet[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Methyl 2,3-Diaminobenzoate
| m/z | Ion |
| 135.3 | [M-OCH₃]⁺ |
Ionization Method: Not specified. The provided data corresponds to a fragment of the parent molecule.[1]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. These can be adapted for specific laboratory conditions and instrumentation.
NMR Spectroscopy
A solution of Methyl 2,3-Diaminobenzoate is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are used.
Infrared (IR) Spectroscopy
A small amount of Methyl 2,3-Diaminobenzoate is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. The molecules are then ionized, commonly using techniques like electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Methyl 2,3-Diaminobenzoate.
References
Potential Biological Activity of Methyl 2,3-Diaminobenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-diaminobenzoate and its derivatives represent a class of organic compounds with a versatile scaffold that holds significant promise in the field of medicinal chemistry. The presence of two amino groups and a methyl ester on a benzene ring provides multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds. Emerging research suggests that these derivatives may possess a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide aims to provide an in-depth overview of the potential biological activities of Methyl 2,3-Diaminobenzoate derivatives, supported by available data, detailed experimental protocols for their evaluation, and visualizations of potential mechanisms of action.
Data Presentation: Biological Activities of Diaminobenzoate Derivatives
While specific quantitative data for a wide range of Methyl 2,3-Diaminobenzoate derivatives are limited in publicly available literature, studies on closely related diaminobenzoic acid and aminobenzothiazole derivatives provide valuable insights into their potential efficacy. The following tables summarize representative quantitative data from these related compound classes to illustrate the potential for biological activity.
Table 1: Representative Anticancer Activity of Related Benzoic Acid and Benzothiazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung Cancer) | IC50 | 0.44 µM | [1] |
| Aminobenzylnaphthol derivative (MMZ-140C) | BxPC-3 (Pancreatic Cancer) | IC50 (24h) | 30.15 ± 9.39 µM | [2] |
| Aminobenzylnaphthol derivative (MMZ-45B) | HT-29 (Colon Cancer) | IC50 (24h) | 31.78 ± 3.93 µM | [2] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [3] |
Table 2: Representative Antimicrobial Activity of Related Diaminobenzoic Acid Derivatives
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC | 2.27 µM/ml | [4] |
| Betaine ester (tetradecyl derivative) | Salmonella typhimurium | Killing Concentration | 5 µg/ml (in 3 min at pH 6) | [5] |
| 3,4-diaminobenzoic acid derivative (Compound IVa) | Escherichia coli | Inhibition Zone | 10 mm | [6] |
| 3,4-diaminobenzoic acid derivative (Compound IVa) | Salmonella typhi | Inhibition Zone | 12 mm | [6] |
Experimental Protocols
To facilitate further research and standardized evaluation of new Methyl 2,3-Diaminobenzoate derivatives, this section provides detailed methodologies for key in vitro assays.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Methyl 2,3-Diaminobenzoate derivatives to be tested
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the Methyl 2,3-Diaminobenzoate derivatives in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution MIC Assay Protocol
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Methyl 2,3-Diaminobenzoate derivatives to be tested
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12]
Mandatory Visualization: Potential Signaling Pathways
Given the nascent stage of research into the specific mechanisms of action for Methyl 2,3-Diaminobenzoate derivatives, the following diagrams represent potential or hypothesized signaling pathways based on the general biological activities observed in related compounds.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. rr-asia.woah.org [rr-asia.woah.org]
The Versatility of Methyl 2,3-Diaminobenzoate: A Technical Guide for Organic Synthesis
Introduction
Methyl 2,3-diaminobenzoate is a valuable and versatile building block in organic synthesis, primarily utilized as a precursor for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its unique ortho-diamine functionality, coupled with an adjacent methyl ester group, provides a reactive scaffold for the synthesis of complex molecules with significant applications in medicinal chemistry, materials science, and chemical biology. This technical guide provides an in-depth overview of the role of methyl 2,3-diaminobenzoate in the synthesis of key heterocyclic systems, including benzodiazepines, quinoxalines, and benzimidazoles, complete with experimental protocols and quantitative data.
Core Applications and Synthetic Pathways
The strategic placement of two adjacent amino groups and a methyl ester on the benzene ring makes methyl 2,3-diaminobenzoate an ideal starting material for condensation reactions with various electrophiles. This reactivity is central to the formation of numerous fused heterocyclic systems.
Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the 2,3-dihydro-1H-1,4-benzodiazepine core often involves the condensation of an ortho-phenylenediamine derivative with a suitable three-carbon synthon.
Caption: Synthesis of a 1,5-Benzodiazepine Derivative.
A related reaction using o-phenylenediamine (a close analog) and acetone demonstrates the formation of a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[1] This reaction highlights the general principle of condensing an ortho-diamine with a ketone to form the seven-membered diazepine ring.
Synthesis of Quinoxalines
Quinoxalines are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2] The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Methyl 2,3-diaminobenzoate can be used to produce quinoxaline-carboxylic acid derivatives.
Caption: General Synthesis of Quinoxaline Derivatives.
The reaction of o-phenylenediamines with α-keto-carboxylic acids is a common method to derive quinoxalines.[2] The use of methyl 2,3-diaminobenzoate in this reaction would lead to the formation of a quinoxaline with a carboxylic acid (after hydrolysis of the ester) or ester group at a specific position on the benzene ring, which can be a handle for further functionalization.
Synthesis of Benzimidazoles
Benzimidazoles are another class of heterocycles with significant therapeutic applications. The synthesis typically involves the reaction of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative.
Caption: Synthesis of Substituted Benzimidazoles.
The synthesis of substituted benzimidazoles can be achieved by first reacting 2-aminobenzimidazole (a related compound) with a substituted aromatic aldehyde to form a Schiff's base, followed by acylation.[3] A similar pathway can be envisioned for methyl 2,3-diaminobenzoate.
Quantitative Data Summary
The following tables summarize key quantitative data for reactions involving methyl 2,3-diaminobenzoate and its derivatives.
| Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Methyl 2,3-diaminobenzoate | Methyl 2-amino-3-nitrobenzoate, Palladium hydroxide on carbon, Hydrogen | Anhydrous ethanol | 100 | Solid | [4][5] |
| Methyl 2,1,3-benzothiadiazole-4-carboxylate | Methyl 2,3-diaminobenzoate, Thionyl chloride, Triethylamine | Dichloromethane | 81 | - | [6] |
| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | o-Phenylenediamine, Acetone | Ethanol | 62 | 124-125 | [1] |
| Compound | 1H NMR (DMSO-d6, δ ppm) | Reference |
| Methyl 2,3-diaminobenzoate | 7.06 (d, 1H), 6.70 (d, 1H), 6.38 (t, 1H), 6.20 (br s, 1H), 4.80 (br s, 1H), 3.74 (s, 3H) | [4][5] |
| Methyl 3,4-diaminobenzoate | 7.49 (dd, J = 8.2, 1.9 Hz, 1H), 7.43 (d, J = 1.9 Hz, 1H), 6.70 (d, J = 8.1 Hz, 1H), 3.87 (s, 3H), 3.63 (bs, 4H) | [6] |
| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 6.89–6.93 (m, 2H), 6.79–6.87 (m, 2H), 4.71 (s, N–H), 2.22 (s, 3H), 2.16 (s, 2H), 1.24 (s, 6H) | [1] |
Experimental Protocols
Synthesis of Methyl 2,3-diaminobenzoate from Methyl 2-amino-3-nitrobenzoate[4][5]
Materials:
-
Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol)
-
Palladium hydroxide on carbon (20% w/w on carbon, 58.75% w/w water)
-
Anhydrous ethanol (800 mL)
-
Hydrogen gas
Procedure:
-
A solution of methyl 2-amino-3-nitrobenzoate in anhydrous ethanol is saturated with nitrogen.
-
Palladium hydroxide on carbon is added to the solution.
-
The mixture is degassed and then stirred vigorously under a hydrogen atmosphere (4 atm) at room temperature for 48 hours.
-
Upon completion of the reaction (monitored by TLC or other suitable methods), the catalyst is removed by filtration.
-
The filtrate is concentrated under vacuum to yield methyl 2,3-diaminobenzoate as a dark orange oil, which solidifies upon standing.
General Procedure for the Preparation of Methyl 2,1,3-benzothiadiazole-4-carboxylate[6]
Materials:
-
Methyl 2,3-diaminobenzoate (0.33 g, 2 mmol)
-
Triethylamine (1.2 mL, 8.16 mmol)
-
Thionyl chloride (0.29 mL, 4 mmol)
-
Dichloromethane (DCM, 11 mL)
Procedure:
-
Methyl 2,3-diaminobenzoate is dissolved in 10 mL of DCM, and triethylamine is added.
-
The solution is cooled in an ice bath.
-
A solution of thionyl chloride in 1 mL of DCM is added dropwise.
-
The ice bath is removed, and the mixture is refluxed overnight.
-
After cooling, the mixture is filtered through celite and the solvent is evaporated.
-
The product is purified by column chromatography on silica gel.
Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine[1]
Materials:
-
o-Phenylenediamine (0.02 mol)
-
Ethanol (10 mL)
-
Acetone (5 mL)
Procedure:
-
o-Phenylenediamine is heated under reflux with ethanol and acetone at 80 °C for 8 hours.
-
The solvent is removed under vacuum to give an oily residue.
-
The residue is redissolved in ethanol and placed in a refrigerator for 48 hours.
-
The product is obtained as a yellow solid after recrystallization from ethanol.
Conclusion
Methyl 2,3-diaminobenzoate is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in constructing benzodiazepines, quinoxalines, and benzimidazoles underscores its importance in medicinal chemistry and drug development. The experimental protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this versatile molecule. The continued exploration of new reactions and applications of methyl 2,3-diaminobenzoate is expected to yield novel compounds with significant biological and material properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2,3-diaminobenzoate | 107582-20-7 [m.chemicalbook.com]
- 5. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 6. rsc.org [rsc.org]
A Technical Guide to the Safety and Handling of Methyl 2,3-Diaminobenzoate Hydrochloride
Disclaimer: This guide provides safety and handling information for Methyl 2,3-Diaminobenzoate. The user has requested information on Methyl 2,3-Diaminobenzoate Hydrochloride; while the core substance is the same, the hydrochloride salt may exhibit different physical and toxicological properties. The information herein should be used as a primary reference, with the understanding that professional judgment and caution are required.
This document is intended for researchers, scientists, and professionals in drug development who handle this compound. It outlines the known hazards, safe handling procedures, emergency responses, and disposal methods associated with this chemical.
Chemical and Physical Properties
Methyl 2,3-Diaminobenzoate is a chemical intermediate used in various research and development applications. A summary of its known physical and chemical properties is presented below. Quantitative data for many toxicological endpoints are not currently available.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 107582-20-7 | [1][2] |
| Appearance | Solid, Light yellow to Brown powder/crystal | |
| Melting Point | 173°C (lit.) | [1] |
| Boiling Point | 306°C at 60mmHg (lit.) | [1] |
| Flash Point | 140°C (lit.) | [1] |
| Density | 1.26 g/cm³ | [1] |
| Vapor Pressure | 0.000277 mmHg at 25°C | [1] |
| Solubility | No data available | [1] |
| Partition Coefficient | No data available | [1] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), Methyl 2,3-Diaminobenzoate is classified with the following hazards:
| Hazard Class | GHS Classification |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2/2A (Causes serious eye irritation) |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |
| Specific Target Organ Toxicity (Single) | Category 3 (May cause respiratory irritation) |
| Aquatic Hazard (Acute) | Category 2 (Toxic to aquatic life) |
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H401: Toxic to aquatic life.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced materials.[1] The provided safety data sheets indicate that many toxicological properties have not been fully investigated.[1][4] Toxicological evaluations for chemicals of this nature would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines, which provide standardized methods for assessing endpoints such as acute toxicity, skin and eye irritation, and mutagenicity.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risk.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE)
A systematic approach to selecting and using PPE is essential for handler safety.
Caption: Workflow for selecting appropriate Personal Protective Equipment.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, vapors, or mists.[4]
-
Wash hands thoroughly after handling the substance.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the work area.[4]
Storage Conditions
-
Store in a tightly closed container.
-
The substance is noted to be light-sensitive.[3]
-
Store locked up.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure.
Caption: Decision tree for first-aid procedures following exposure.
Specific First-Aid Instructions:
-
General Advice: Show the Safety Data Sheet to the attending medical professional.[3][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Immediate medical attention is required.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Rinse eyes cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical advice from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and immediately have the victim drink water (two glasses at most). Call a physician or poison control center without delay.[3][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] For this substance, no limitations on extinguishing agents are given.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4] Vapors may form explosive mixtures with air upon intense heating.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
Accidental Release Measures
A structured response is necessary to safely manage spills and prevent environmental contamination.
Caption: Step-by-step workflow for accidental release and cleanup.
Cleanup Procedures:
-
Personal Precautions: Avoid substance contact and do not breathe dust. Ensure adequate ventilation and wear appropriate PPE as described in Section 4.2.[3]
-
Environmental Precautions: Prevent the product from entering drains or waterways, as it is toxic to aquatic life.[1][3]
-
Containment: Cover drains.[3] Collect, bind, and sweep or shovel the material into suitable, labeled containers for disposal.[4] Avoid actions that generate dust.[4]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[3] Do not mix with other waste.[3] Uncleaned containers should be treated as the product itself.[3] Engage a licensed professional waste disposal service to manage the disposal of this material.
References
Methodological & Application
Application of Methyl 2,3-Diaminobenzoate in pharmaceutical intermediate synthesis.
Abstract:
Methyl 2,3-diaminobenzoate is a versatile aromatic diamine that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring two adjacent amino groups and a methyl ester, makes it an ideal precursor for the construction of heterocyclic scaffolds, particularly benzimidazoles, which are prevalent in many biologically active compounds. This document provides detailed application notes and protocols for the use of Methyl 2,3-diaminobenzoate in the synthesis of a key intermediate for the antihypertensive drug Candesartan. Additionally, the broader potential of this compound in the development of anticancer agents is discussed, supported by generalized reaction pathways and mechanistic insights.
Synthesis of Candesartan Intermediate: 2-Ethoxy-4-carbomethoxy-1H-benzimidazole
A primary application of Methyl 2,3-diaminobenzoate is in the synthesis of 2-ethoxy-4-carbomethoxy-1H-benzimidazole, a pivotal intermediate in the manufacturing of Candesartan, an angiotensin II receptor antagonist used to treat hypertension.[1] The synthesis involves a straightforward and efficient cyclization reaction.
Experimental Protocol:
Objective: To synthesize 2-ethoxy-4-carbomethoxy-1H-benzimidazole from Methyl 2,3-diaminobenzoate.
Reaction Scheme:
Materials:
-
Methyl 2,3-diaminobenzoate (C₈H₁₀N₂O₂)
-
Triethyl Orthoformate (C₇H₁₆O₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2,3-diaminobenzoate.
-
To the flask, add glacial acetic acid, followed by the dropwise addition of triethyl orthoformate while stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain 2-ethoxy-4-carbomethoxy-1H-benzimidazole.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 2,3-diaminobenzoate | [1] |
| Key Reagent | Triethyl Orthoformate | |
| Solvent/Catalyst | Glacial Acetic Acid | |
| Reaction Temperature | Reflux | |
| Product | 2-Ethoxy-4-carbomethoxy-1H-benzimidazole | [1] |
| Appearance | White to off-white solid |
Note: Specific quantities of reagents and reaction times may vary based on the scale of the synthesis and should be optimized accordingly.
Experimental Workflow:
Caption: Workflow for the synthesis of a Candesartan intermediate.
Application in the Synthesis of Bioactive Benzimidazole Scaffolds
Methyl 2,3-diaminobenzoate is an excellent starting material for the synthesis of a wide range of substituted benzimidazoles. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]
The general synthesis of benzimidazoles from Methyl 2,3-diaminobenzoate involves the condensation of the ortho-diamine with aldehydes or carboxylic acids (or their derivatives).[4][5]
General Reaction Pathway:
Caption: General synthesis of benzimidazoles from Methyl 2,3-diaminobenzoate.
Potential in Anticancer Drug Development
Benzimidazole derivatives have been extensively investigated for their anticancer properties.[6][7] These compounds can exert their effects through various mechanisms of action, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[8][9] While direct synthesis of a specific commercial anticancer drug from Methyl 2,3-diaminobenzoate is not prominently documented in the reviewed literature, its role as a precursor to the benzimidazole scaffold makes it a valuable starting point for the discovery of new anticancer agents.
Generalized Anticancer Mechanism of Benzimidazole Derivatives:
References
- 1. nbinno.com [nbinno.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthetic-approaches-to-benzimidazoles-from-o-phenylenediamine-a-literature-review - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2,3-Diaminobenzoate Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-diaminobenzoate hydrochloride is a valuable and versatile building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its ortho-disposed amino groups provide a reactive handle for the construction of fused ring systems, most notably benzimidazoles and quinoxalines. These resulting scaffolds are prevalent in numerous clinically approved drugs and investigational agents, particularly in the oncology and infectious disease therapeutic areas.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors and other bioactive molecules, along with representative experimental protocols and quantitative data to guide researchers in its effective use.
Key Applications in Medicinal Chemistry
This compound serves as a key starting material for the synthesis of:
-
Benzimidazole Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The benzimidazole core is a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.
-
Quinoxaline Derivatives: Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including potent kinase inhibitory effects.[3] They are recognized as ATP-competitive inhibitors for a number of kinases involved in cancer cell signaling.[3]
-
Other Fused Heterocyclic Systems: The vicinal diamine functionality allows for the synthesis of other fused heterocyclic systems with potential therapeutic applications.
Data Presentation: Anticancer and Kinase Inhibitory Activities
The following tables summarize representative quantitative data for benzimidazole and quinoxaline derivatives, showcasing the therapeutic potential of scaffolds derived from ortho-phenylenediamines like Methyl 2,3-diaminobenzoate.
Table 1: Anticancer Activity of Representative Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [4] |
| Benzimidazole-triazole hybrid | HepG2 | 8.34 | [4] |
| Benzimidazole-triazole hybrid | MCF-7 | 4.17 | [4] |
| 1,2-disubstituted benzimidazole | HTB-9 (Bladder Cancer) | 6.27 | [5] |
| 1,2-disubstituted benzimidazole | HT-29 (Colorectal Cancer) | 20.37 | [5] |
| N-Alkylated-2-phenyl-1H-benzimidazole | MDA-MB-231 (Breast Cancer) | 16.38 | [6] |
Table 2: Kinase Inhibitory Activity of Representative Benzimidazole and Quinoxaline Derivatives
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Benzimidazole derivative | EGFR | 86 | [4] |
| Benzimidazole derivative | BRAF | 200 | [4] |
| Benzimidazole derivative | c-Met | 30 | [2] |
| Quinoxaline derivative | ASK1 | 30.17 | [7] |
| Quinoxaline derivative | JAK2 | 5.98 | [8] |
| Quinoxaline derivative | GSK-3β | 180 | [9] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of benzimidazole and quinoxaline derivatives starting from this compound.
Protocol 1: Synthesis of a 2-Substituted Benzimidazole-7-carboxylate Derivative
This protocol describes the condensation of Methyl 2,3-diaminobenzoate with a carboxylic acid to form a benzimidazole ring system. This is a widely used method known as the Phillips-Ladenburg reaction.[10]
Workflow Diagram:
Caption: Workflow for the synthesis of a benzimidazole derivative.
Materials:
-
This compound
-
Substituted Carboxylic Acid (e.g., 4-chlorobenzoic acid)
-
4M HCl in Dioxane or concentrated HCl
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add the substituted carboxylic acid (1.1 equivalents).
-
Add a catalytic amount of 4M HCl in dioxane or a few drops of concentrated HCl.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(substituted)-1H-benzo[d]imidazole-7-carboxylate.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 2,3-Disubstituted Quinoxaline-5-carboxylate Derivative
This protocol outlines the condensation of Methyl 2,3-diaminobenzoate with a 1,2-dicarbonyl compound to form a quinoxaline ring system.
Workflow Diagram:
Caption: Workflow for the synthesis of a quinoxaline derivative.
Materials:
-
This compound
-
1,2-Dicarbonyl Compound (e.g., Benzil)
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Dissolve this compound (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Dry the solid product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure Methyl 2,3-disubstituted-quinoxaline-5-carboxylate.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Signaling Pathways
Derivatives of benzimidazoles and quinoxalines are known to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Diagram 1: Simplified Kinase Inhibition Signaling Pathway
Caption: Inhibition of receptor tyrosine kinase signaling.
This diagram illustrates how benzimidazole and quinoxaline-based inhibitors can block signaling at different points in a typical receptor tyrosine kinase pathway, such as the EGFR or VEGFR pathways, which are crucial for cancer progression.[3][11] Some benzimidazole derivatives have also been identified as inhibitors of the MEK5 signaling pathway.[12]
Conclusion
This compound is a highly valuable starting material for the synthesis of biologically active heterocyclic compounds. Its utility in constructing benzimidazole and quinoxaline scaffolds, which are central to many kinase inhibitors and other therapeutic agents, makes it a cornerstone for drug discovery and development efforts. The provided protocols and data serve as a foundational guide for researchers to explore the rich medicinal chemistry of this versatile building block.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the N-acylation of Methyl 2,3-Diaminobenzoate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive experimental procedure for the N-acylation of Methyl 2,3-Diaminobenzoate, a critical reaction in the synthesis of various heterocyclic compounds, including those with potential pharmacological activity. The protocol details the necessary reagents, equipment, step-by-step methodology, and purification techniques.
Introduction
N-acylation of aromatic diamines like Methyl 2,3-Diaminobenzoate is a fundamental transformation in organic synthesis. The resulting N-acyl derivatives serve as key intermediates for constructing complex molecular architectures, particularly in the development of novel therapeutic agents. The selective acylation of one amino group in the presence of others can be challenging but is crucial for many synthetic pathways.[1] This protocol outlines a general and adaptable procedure for performing this reaction efficiently.
General Reaction Scheme
The reaction involves the treatment of Methyl 2,3-Diaminobenzoate with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base to neutralize the generated acid.

Figure 1: General reaction scheme for the N-acylation of Methyl 2,3-Diaminobenzoate, where 'R' represents a variable organic substituent.
Experimental Protocols
This section provides a detailed methodology for the N-acylation of Methyl 2,3-Diaminobenzoate. Two primary methods are presented, differing in their temperature conditions.
Protocol 1: Low-Temperature Acylation
This method is particularly useful for achieving selective mono-acylation and for reactions involving sensitive substrates.[2]
Materials and Reagents:
-
Methyl 2,3-Diaminobenzoate
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, α-bromo acetyl chloride)[3]
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., Dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2,3-Diaminobenzoate (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Add the base (e.g., Triethylamine, 1.1 - 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath and stir for 15 minutes.[2]
-
Acylating Agent Addition: Dissolve the acyl chloride (1.0-1.2 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled diamine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding deionized water (5 mL).[2] Allow the mixture to warm to room temperature.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[4]
-
-
Characterization: Characterize the purified product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Room Temperature/Heated Acylation
This method is suitable for less reactive acylating agents or when higher reaction rates are desired.[5]
Procedure:
-
Reaction Setup: Follow steps 1-3 from Protocol 1, using a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[5]
-
Cooling (Optional): Cool the mixture to 0 °C in an ice bath before adding the acylating agent.
-
Acylating Agent Addition: Add the acyl chloride (1.0-1.2 eq) solution dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-24 hours. If the reaction is sluggish, it can be gently heated to reflux (e.g., 40-60 °C) to drive it to completion.[5] Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 7-10 from Protocol 1.
Data Presentation
Table 1: Properties of Starting Material
| Compound | Formula | Molecular Weight | Appearance | Reference |
| Methyl 2,3-Diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 g/mol | Yellow to brown solid/oil | [4][6][7] |
Table 2: Example Reaction Conditions and Outcomes
| Acylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Acetyl Chloride | Triethylamine | Toluene | 25 °C | 24 h | 69-97% (Typical) | [5] |
| Benzoyl Chloride | Triethylamine | Toluene | 25-50 °C | 12-24 h | 69-97% (Typical) | [5] |
| Generic Acyl Chloride | - | DCM | -78 °C | 4 h | Varies | [2] |
| α-bromo acetyl chloride | - | - | - | - | 66% (Similar diamine) | [3] |
Note: Yields are representative for acylation reactions on similar substrates and may vary for Methyl 2,3-Diaminobenzoate.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation procedure.
Caption: Workflow for the N-acylation of Methyl 2,3-Diaminobenzoate.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Acyl chlorides are corrosive and react violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethylamine has a strong, unpleasant odor and is flammable. Handle with care.
-
Low-temperature baths (dry ice/acetone) can cause severe burns. Use cryogenic gloves.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 7. 2,3-Diaminobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
Synthetic Routes for the Preparation of Methyl 2,3-Diaminobenzoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of Methyl 2,3-Diaminobenzoate. This versatile building block is a key intermediate in the preparation of a wide range of heterocyclic compounds with significant biological and pharmaceutical activities. The following sections outline established synthetic routes, complete with experimental protocols and quantitative data, to facilitate research and development in medicinal chemistry and materials science.
Synthesis of the Starting Material: Methyl 2,3-Diaminobenzoate
Two primary methods for the preparation of the parent compound, Methyl 2,3-Diaminobenzoate, are presented below.
Esterification of 2,3-Diaminobenzoic Acid
This method involves the direct esterification of commercially available 2,3-Diaminobenzoic acid.
Experimental Protocol:
-
Suspend 2,3-Diaminobenzoic acid (3 mmol) in methanol (25 mL) in a two-neck round-bottom flask.[1]
-
Cool the solution in an ice bath.
-
Add thionyl chloride (30 mmol, 10 eq) dropwise to the cooled solution.[1]
-
Remove the ice bath and stir the mixture at 45°C overnight.[1]
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.[1]
-
Neutralize the solution with solid potassium carbonate until the pH is basic.[1]
-
Extract the product with ethyl acetate (4 x 50 mL).[1]
-
Combine the organic extracts, dry over magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting oily residue by column chromatography on silica gel using a hexane/ethyl acetate (1:1 v/v) mixture as the eluent to yield pure Methyl 2,3-Diaminobenzoate.[1]
Quantitative Data:
| Starting Material | Product | Yield | Physical State |
| 2,3-Diaminobenzoic acid | Methyl 2,3-Diaminobenzoate | 68%[1] | Brown oil[1] |
Reduction of Methyl 2-amino-3-nitrobenzoate
An alternative route involves the catalytic hydrogenation of Methyl 2-amino-3-nitrobenzoate.
Experimental Protocol:
-
To a nitrogen-saturated solution of Methyl 2-amino-3-nitrobenzoate (0.26 mol) in anhydrous ethanol (800 mL), add palladium hydroxide on carbon (20% w/w Pd, 10g).[2]
-
Degas the slurry and stir it vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.[2]
-
Upon reaction completion, remove the catalyst by filtration.[2]
-
Concentrate the filtrate under vacuum to obtain Methyl 2,3-Diaminobenzoate.[2]
Quantitative Data:
| Starting Material | Product | Yield | Physical State |
| Methyl 2-amino-3-nitrobenzoate | Methyl 2,3-Diaminobenzoate | 100%[2] | Dark orange oil, solidifies on standing[2] |
Derivatization of Methyl 2,3-Diaminobenzoate
Methyl 2,3-Diaminobenzoate serves as a precursor for various heterocyclic systems. Key derivatization reactions are detailed below.
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[3] They can be synthesized from Methyl 2,3-Diaminobenzoate through condensation with a 1,2-dicarbonyl compound.
Experimental Protocol for Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate:
-
React Methyl 2,3-Diaminobenzoate with oxalic acid monohydrate at 140°C to yield Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.[3]
-
This intermediate can be further functionalized, for example, by chlorination with thionyl chloride to afford a chloro derivative, which can then be reacted with various amines.[3]
Logical Relationship of Quinoxaline Synthesis
Caption: Synthetic pathway to Quinoxaline-5-Carboxamide derivatives.
Synthesis of Benzothiadiazole and Benzselenadiazole Derivatives
Methyl 2,3-Diaminobenzoate can be converted to Methyl 2,1,3-benzothiadiazole-4-carboxylate and its selenium analog, which are of interest for their electronic properties and potential biological activities.
Experimental Protocol for Methyl 2,1,3-benzothiadiazole-4-carboxylate:
-
Dissolve Methyl 2,3-Diaminobenzoate (2 mmol) in dichloromethane (10 mL).[1]
-
Add triethylamine (8.16 mmol, 4 eq).[1]
-
Cool the solution in an ice bath and add a solution of thionyl chloride (4 mmol, 2 eq) in dichloromethane (1 mL) dropwise.[1]
-
Remove the ice bath and reflux the mixture overnight.[1]
-
After cooling, filter the mixture through celite and evaporate the solvent.[1]
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate (8:2 v/v) mixture as the eluent.[1]
Experimental Protocol for Methyl 2,1,3-benzoselenadiazole-4-carboxylate:
-
Dissolve Methyl 2,3-Diaminobenzoate (2 mmol) in anhydrous methanol (7 mL).[1]
-
Add a solution of selenium dioxide (2.4 mmol, 1.2 eq) in anhydrous methanol (2 mL) in one portion.[1]
-
A grey precipitate will form after a few seconds.[1]
-
Heat the mixture to reflux to dissolve all solids, then allow it to cool slowly to room temperature.[1]
-
Filter the crystalline product, wash with cold methanol, and dry.[1]
Quantitative Data:
| Starting Material | Product | Yield |
| Methyl 2,3-Diaminobenzoate | Methyl 2,1,3-benzothiadiazole-4-carboxylate | 81%[1] |
| Methyl 2,3-Diaminobenzoate | Methyl 2,1,3-benzoselenadiazole-4-carboxylate | 95%[1] |
Experimental Workflow for Benzothiadiazole Synthesis
Caption: Workflow for Benzothiadiazole synthesis.
N-Acylation and Further Derivatization
The amino groups of Methyl 2,3-Diaminobenzoate can be selectively functionalized, for instance, by acylation.
Experimental Protocol for Acetonide Protection and Subsequent Acylation:
-
React Methyl 2,3-Diaminobenzoate with 2,2-dimethoxypropane in the presence of a catalytic amount of para-toluenesulfonic acid to yield the acetonide-protected diamine.[4]
-
This protected intermediate can then be reacted with acylating agents like α-benzyloximino acid chloride.[4]
-
Subsequent deprotection with dilute HCl affords the N-acylated derivative.[4]
Quantitative Data:
| Intermediate | Product | Yield |
| Acetonide-protected diamine | 2,3-bis-benzyloxy methyl ester | 78% (after deprotection)[4] |
References
Application Notes: The Strategic Use of Methyl 2,3-Diaminobenzoate in the Synthesis of Bioactive Benzimidazoles
Introduction
Methyl 2,3-diaminobenzoate is a valuable starting material in the synthesis of a diverse range of benzimidazole derivatives. The presence of two adjacent amino groups on the benzene ring, coupled with a methyl ester functionality, provides a versatile scaffold for the construction of complex heterocyclic systems. Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them crucial pharmacophores in drug discovery and development. The strategic incorporation of the methyl ester group at the 4-position of the resulting benzimidazole ring allows for further structural modifications, enabling the fine-tuning of pharmacological properties.
Key Applications in Drug Development
Benzimidazole derivatives synthesized from methyl 2,3-diaminobenzoate have shown significant promise in various therapeutic areas. A notable application is the development of potent and selective antagonists for the 5-HT4 receptor. These compounds have potential therapeutic applications in the management of gastrointestinal disorders and other conditions modulated by the serotonergic system. The benzimidazole core acts as a crucial structural motif for receptor binding, and the substituent at the 2-position, introduced via condensation with an aldehyde, plays a significant role in modulating affinity and selectivity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of benzimidazole derivatives from Methyl 2,3-Diaminobenzoate.
Protocol 1: General Synthesis of Methyl 2-Aryl-1H-benzo[d]imidazole-4-carboxylates
This protocol is adapted from a general method for the condensation of o-phenylenediamines with aromatic aldehydes.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Substituted Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve Methyl 2,3-diaminobenzoate (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol (approximately 1 mL per mmol of diamine).
-
To this solution, add a 5 M aqueous solution of sodium metabisulfite (1.5 eq).
-
Stir the reaction mixture at 70°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add distilled water (twice the volume of the reaction mixture).
-
Cool the mixture to 0°C and allow it to stand for 2 hours to facilitate the precipitation of the product.
-
Collect the solid product by filtration and wash it with cold distilled water.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Methyl 2-aryl-1H-benzo[d]imidazole-4-carboxylate.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a benzimidazole derivative using a protocol analogous to the one described above.
| Product | Starting Materials | Solvent | Catalyst/Reagent | Reaction Time (h) | Yield (%) |
| Methyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-4-carboxylate | Methyl 2,3-diaminobenzoate, 4-Fluorobenzaldehyde | Ethanol | Sodium Metabisulfite | 24 | >90 |
Note: The yield is based on a general, analogous procedure and may vary depending on the specific reaction conditions and the nature of the aromatic aldehyde used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of benzimidazoles.
Signaling Pathway of 5-HT4 Receptor Antagonism
Benzimidazole derivatives synthesized from Methyl 2,3-diaminobenzoate can act as antagonists at the 5-HT4 receptor. The canonical signaling pathway for the 5-HT4 receptor involves its coupling to a Gs protein.
Caption: 5-HT4 Receptor Gs-coupled signaling pathway.
Application Notes and Protocols for the Synthesis of Methyl 2,3-Diaminobenzoate via Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the chemical reduction of a nitro group to synthesize Methyl 2,3-Diaminobenzoate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, yielding anilines that serve as crucial intermediates. The synthesis of Methyl 2,3-Diaminobenzoate from its nitro precursor, Methyl 2-amino-3-nitrobenzoate, is a key step in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. This process requires a selective and efficient reduction method that preserves the ester and the existing amino group.
Several methods are available for the reduction of nitroarenes, with catalytic hydrogenation being one of the most common and effective approaches.[1][2] This method often provides high yields and clean reaction profiles.[3][4] Alternative reducing agents include metals in acidic media, such as iron or tin, and other reagents like sodium hydrosulfite.[1][5][6] The choice of method can depend on factors such as substrate sensitivity, desired yield, and available laboratory equipment.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for different methods used in the reduction of nitroarenes, providing a comparison of their effectiveness.
| Method/Reagents | Substrate | Catalyst/Reagent Loading | Solvent | Conditions | Yield | Reference |
| Catalytic Hydrogenation | Methyl 2-amino-3-nitrobenzoate | Palladium Hydroxide (20% on carbon) | Anhydrous Ethanol | 4 atm H₂, Room Temp, 48h | 100% | [7] |
| Catalytic Hydrogenation | Methyl 5-chloro-3-nitroanthranilate | 5% Palladium on Carbon | Methanol | H₂ atmosphere, cooling with water bath | Not specified | [8] |
| Catalytic Hydrogenation | Methyl 3-nitrobenzoate | 5% Palladium on Carbon (2 mol%) | Methanol | 1 atm H₂ | Quantitative | [4] |
| Iron Reduction | Nitroarenes | Iron Powder | Acidic Media (e.g., HCl, Acetic Acid) | Reflux | Generally high | [1][4][5] |
| Tin(II) Chloride Reduction | Nitroarenes | SnCl₂ | Acidic Media (e.g., HCl) | N/A | Effective | [1] |
Experimental Protocols
Primary Protocol: Catalytic Hydrogenation using Palladium Hydroxide
This protocol is based on a documented procedure for the synthesis of Methyl 2,3-Diaminobenzoate from Methyl 2-amino-3-nitrobenzoate.[7]
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Palladium Hydroxide (20% w/w on carbon, ~50-60% water content)
-
Anhydrous Ethanol
-
Nitrogen gas
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve Methyl 2-amino-3-nitrobenzoate (e.g., 50 g, 0.26 mol) in anhydrous ethanol (800 mL).
-
Inerting: Saturate the solution with nitrogen gas to remove oxygen.
-
Catalyst Addition: Carefully add palladium hydroxide on carbon (e.g., 10 g) to the solution to form a slurry.
-
Degassing: Degas the mixed slurry to ensure an inert atmosphere before introducing hydrogen.
-
Hydrogenation: Stir the slurry vigorously at room temperature under a hydrogen atmosphere (4 atm).
-
Reaction Monitoring: Continue the reaction for 48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Remove the palladium catalyst by filtration through a pad of Celite.
-
Solvent Removal: Concentrate the filtrate under vacuum using a rotary evaporator.
-
Product Isolation: The resulting product, Methyl 2,3-Diaminobenzoate, should be obtained as a dark orange oil, which may solidify upon standing. The reported yield for this procedure is quantitative (100%).[7]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of Methyl 2,3-Diaminobenzoate via catalytic hydrogenation.
Caption: Workflow for the synthesis of Methyl 2,3-Diaminobenzoate.
Reaction Signaling Pathway
The diagram below outlines the chemical transformation from the nitro precursor to the final diamino product.
Caption: Reduction of Methyl 2-amino-3-nitrobenzoate.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 2-amino-3-nitrobenzoate | 57113-91-4 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: Laboratory Scale Synthesis and Purification of Methyl 2,3-Diaminobenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis and purification of Methyl 2,3-Diaminobenzoate Hydrochloride. The procedures outlined are intended for use by trained chemistry professionals in a controlled laboratory setting.
Overview
Methyl 2,3-diaminobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds and heterocyclic scaffolds.[1][2] This protocol details a reliable two-step synthesis route commencing with the catalytic hydrogenation of Methyl 2-amino-3-nitrobenzoate to yield the free base, Methyl 2,3-diaminobenzoate. This is followed by the conversion to its hydrochloride salt, a form often preferred for its improved stability and handling properties.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of the intermediate and the final product.
Table 1: Synthesis of Methyl 2,3-Diaminobenzoate (Free Base)
| Parameter | Value | Reference |
| Starting Material | Methyl 2-amino-3-nitrobenzoate | [3] |
| Catalyst | 20% Palladium Hydroxide on Carbon | [3] |
| Solvent | Anhydrous Ethanol | [3] |
| Hydrogen Pressure | 4 atm | [3] |
| Reaction Time | 48 hours | [3] |
| Yield | ~100% | [3] |
| Appearance | Dark orange oil, solidifies on standing | [3] |
| Melting Point | 68-70 °C | [4] |
Table 2: Characterization Data for Methyl 2,3-Diaminobenzoate (Free Base)
| Analysis | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) 7.06 (d, 1H), 6.70 (d, 1H), 6.38 (t, 1H), 6.20 (br s, 1H), 4.80 (br s, 1H), 3.74 (s, 3H) | [3] |
| Mass Spectrometry (m/z) | Calculated for [M-OCH₃]⁺ (C₈H₁₀N₂O₂): 135.05; Measured: 135.3 | [3] |
Experimental Protocols
Synthesis of Methyl 2,3-Diaminobenzoate (Free Base)
This protocol is adapted from a general procedure for the reduction of a nitroaromatic compound using palladium catalysis.[3]
Materials:
-
Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol)
-
20% Palladium hydroxide on carbon (10 g)
-
Anhydrous Ethanol (800 mL)
-
Hydrogen gas
-
Nitrogen gas
-
Filtration apparatus (e.g., Buchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 2-amino-3-nitrobenzoate (50 g) in anhydrous ethanol (800 mL).
-
Carefully add the palladium hydroxide on carbon catalyst (10 g) to the solution.
-
Seal the vessel and degas the slurry by purging with nitrogen gas.
-
Introduce hydrogen gas into the vessel to a pressure of 4 atm.
-
Stir the mixture vigorously at room temperature for 48 hours, monitoring the reaction progress by techniques such as TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2,3-diaminobenzoate as a dark orange oil, which should solidify upon standing.
Synthesis of this compound
This is a general procedure for the formation of a hydrochloride salt from a free amine. Anhydrous conditions are recommended for the precipitation of a crystalline salt.
Materials:
-
Methyl 2,3-diaminobenzoate (from step 3.1)
-
Anhydrous diethyl ether or Dioxane
-
Hydrochloric acid solution in dioxane (e.g., 4M) or anhydrous HCl gas
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude Methyl 2,3-diaminobenzoate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in dioxane with stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.
-
The hydrochloride salt should precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Purification
If necessary, the free base can be purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent prior to hydrochloride salt formation.[5] The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Visualizations
The following diagrams illustrate the synthetic workflow.
Caption: Overall synthetic workflow for Methyl 2,3-Diaminobenzoate HCl.
References
- 1. CAS 107582-20-7: Methyl 2,3-diaminobenzoate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 4. Methyl 2,3-diaminobenzoate 107582-20-7, Information for Methyl 2,3-diaminobenzoate 107582-20-7, Suppliers of China Methyl 2,3-diaminobenzoate 107582-20-7 [chemnet.com]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3-Diaminobenzoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2,3-Diaminobenzoate Hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Methyl 2,3-Diaminobenzoate?
A1: There are two primary routes for the synthesis of Methyl 2,3-Diaminobenzoate:
-
Esterification of 2,3-Diaminobenzoic Acid: This method involves the direct esterification of the carboxylic acid group of 2,3-Diaminobenzoic Acid using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).
-
Reduction of Methyl 2-amino-3-nitrobenzoate: This route starts with the nitro-substituted precursor, which is then reduced to the corresponding diamine. A common method for this reduction is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) and a hydrogen source.
Q2: How is the hydrochloride salt of Methyl 2,3-Diaminobenzoate prepared?
A2: The hydrochloride salt is typically prepared after the synthesis of the free base, Methyl 2,3-Diaminobenzoate. The general procedure involves dissolving the purified free base in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) and then adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or ether). The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Q3: What are the most common reasons for low yields in the esterification of 2,3-Diaminobenzoic Acid?
A3: Low yields in this reaction can often be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time, inadequate temperature, or a suboptimal amount of catalyst can lead to an incomplete conversion of the starting material.
-
Side reactions: The amino groups can react with the esterification agent (e.g., SOCl₂), leading to the formation of undesired byproducts.
-
Product loss during workup: The product may be partially lost during the neutralization and extraction steps if the pH is not carefully controlled or if an insufficient amount of extraction solvent is used.
-
Decarboxylation: At elevated temperatures, the starting material, 2,3-Diaminobenzoic Acid, can undergo decarboxylation.
Q4: What are the potential side reactions during the reduction of Methyl 2-amino-3-nitrobenzoate?
A4: While the reduction of the nitro group is generally efficient, potential side reactions can occur:
-
Incomplete reduction: The reaction may stop at the hydroxylamine or nitroso intermediate stage if the catalyst is not active enough or if the reaction conditions are not optimal.
-
Hydrogenolysis of other functional groups: While less common for an ester group under these conditions, prolonged reaction times or harsh conditions could potentially affect other parts of the molecule.
-
Formation of byproducts from impurities: Impurities in the starting material can lead to the formation of colored byproducts that are difficult to remove.
Troubleshooting Guides
Route 1: Esterification of 2,3-Diaminobenzoic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Methyl 2,3-Diaminobenzoate | Incomplete reaction | - Increase reaction time. - Ensure the reaction temperature is maintained at the optimal level (e.g., 45°C for the SOCl₂ method). - Increase the molar equivalents of the esterification agent (e.g., SOCl₂). |
| Side reactions with amino groups | - Add the esterification agent (e.g., SOCl₂) dropwise at a low temperature (e.g., in an ice bath) to control the reaction exotherm. | |
| Product loss during workup | - Carefully monitor the pH during neutralization to avoid making the solution too acidic or too basic. - Perform multiple extractions with an appropriate solvent (e.g., ethyl acetate) to ensure complete recovery of the product. | |
| Product is an oil and difficult to purify | Presence of impurities | - Ensure the starting 2,3-Diaminobenzoic Acid is of high purity. - Use column chromatography for purification. A common eluent system is a mixture of hexane and ethyl acetate.[1] |
| Reaction does not go to completion (TLC analysis) | Insufficient catalyst or deactivation | - Use a higher loading of the acid catalyst. - Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. |
Route 2: Reduction of Methyl 2-amino-3-nitrobenzoate
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Methyl 2,3-Diaminobenzoate | Incomplete reduction | - Increase the hydrogen pressure. - Increase the catalyst loading (e.g., 5-10 mol% of Pd/C). - Ensure the catalyst is active; use fresh catalyst if necessary. - Extend the reaction time. |
| Catalyst poisoning | - Ensure the starting material and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds). | |
| Dark-colored product | Formation of colored byproducts | - Treat the crude product with activated carbon during workup to remove colored impurities. - Recrystallize the product from a suitable solvent system. |
| Difficult filtration of the catalyst | Fine catalyst particles | - Use a filter aid like Celite to facilitate the filtration of the palladium catalyst. |
Hydrochloride Salt Formation
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not precipitate | Product is too soluble in the chosen solvent | - Use a less polar solvent or a mixture of solvents to decrease the solubility of the hydrochloride salt. - Cool the solution in an ice bath or refrigerator to induce precipitation. - Add a non-polar co-solvent (e.g., hexane) to induce precipitation. |
| Oily precipitate forms instead of crystals | Rapid precipitation | - Add the hydrochloric acid solution slowly while stirring vigorously. - Try forming the salt at a slightly elevated temperature and then cooling slowly. |
| Low yield of hydrochloride salt | Incomplete precipitation | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the correct stoichiometric amount of HCl is used; excess HCl can sometimes increase solubility. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-Diaminobenzoate via Esterification
This protocol is based on the esterification of 2,3-Diaminobenzoic Acid using methanol and thionyl chloride.
Materials:
-
2,3-Diaminobenzoic Acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a two-neck round-bottom flask, dissolve 2,3-Diaminobenzoic Acid (1.0 eq) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (10.0 eq) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at 45°C overnight.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Neutralize the solution by the portion-wise addition of solid potassium carbonate until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure Methyl 2,3-Diaminobenzoate.[1]
Table 1: Comparison of Esterification Methods
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,3-Diaminobenzoic Acid | SOCl₂ | Methanol | 45°C | Overnight | 68% | [1] |
| 3,4-Diaminobenzoic Acid | H₂SO₄ | Methanol | 90°C | 12 h | 98.1% | N/A |
Note: The second entry is for a similar substrate and suggests that sulfuric acid could be an effective catalyst for this transformation, potentially leading to a higher yield.
Protocol 2: Synthesis of Methyl 2,3-Diaminobenzoate via Reduction
This protocol describes the reduction of Methyl 2-amino-3-nitrobenzoate using palladium hydroxide on carbon and hydrogen gas.
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Palladium hydroxide on carbon (20 wt% on carbon)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of Methyl 2-amino-3-nitrobenzoate (1.0 eq) in anhydrous ethanol, add palladium hydroxide on carbon.
-
Degas the mixture and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus) to a pressure of 4 atm.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 2,3-Diaminobenzoate. One source reports a quantitative yield for a similar reaction.[1]
Protocol 3: Formation of this compound
This is a general protocol for the formation of the hydrochloride salt from the free base.
Materials:
-
Methyl 2,3-Diaminobenzoate (free base)
-
Isopropanol (or another suitable solvent like ethanol or diethyl ether)
-
Concentrated Hydrochloric Acid (or a solution of HCl in a suitable solvent)
Procedure:
-
Dissolve the purified Methyl 2,3-Diaminobenzoate in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise while stirring.
-
Stir the mixture at room temperature for a designated period or until precipitation is complete.
-
If no precipitate forms, cool the solution in an ice bath.
-
Collect the precipitated hydrochloride salt by suction filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum.
Visualizations
Caption: Workflow for the esterification of 2,3-Diaminobenzoic Acid.
Caption: Workflow for the reduction of Methyl 2-amino-3-nitrobenzoate.
References
Common side reactions in the synthesis of Methyl 2,3-Diaminobenzoate and how to avoid them.
Welcome to the technical support center for the synthesis of Methyl 2,3-Diaminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Methyl 2,3-Diaminobenzoate?
A1: There are two primary routes for the synthesis of Methyl 2,3-Diaminobenzoate:
-
Reduction of Methyl 2-amino-3-nitrobenzoate: This is a common method that involves the reduction of a nitro group to an amine.
-
Esterification of 2,3-Diaminobenzoic Acid: This route involves the direct esterification of the corresponding carboxylic acid.
Q2: My final product is a dark orange or brown oil/solid. Is this normal?
A2: While the pure product is typically a yellow solid, the appearance of a dark orange or brown color in the crude product is a common observation, particularly in both the reduction and esterification routes.[1] This coloration is often due to the presence of side products, such as azo compounds from the reduction route or impurities from the reaction with thionyl chloride in the esterification route. Purification, typically by column chromatography, is usually required to obtain a lighter-colored, high-purity product.[2]
Q3: What are the typical yields I can expect for each synthesis route?
A3: Yields can vary depending on the specific conditions and scale of the reaction. However, based on literature reports, you can generally expect the following:
-
Reduction of Methyl 2-amino-3-nitrobenzoate: Yields can be very high, with some procedures reporting up to 100%.[1]
-
Esterification of 2,3-Diaminobenzoic Acid: Yields for this method are typically in the range of 68%.[2]
Troubleshooting Guides
Route 1: Reduction of Methyl 2-amino-3-nitrobenzoate
This route is often preferred due to its potential for high yields. The most common method is catalytic hydrogenation using a palladium catalyst.
Common Side Reactions and How to Avoid Them:
| Side Reaction/Issue | Description | How to Avoid |
| Incomplete Reduction | The nitro group is only partially reduced, leading to the presence of starting material or intermediates like nitroso and hydroxylamine compounds in the final product.[3] | - Ensure the catalyst is active and not poisoned. Use a fresh batch if necessary.- Optimize hydrogen pressure and reaction time. Monitor the reaction by TLC or LC-MS to ensure full conversion.- Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. |
| Formation of Azo and Azoxy Byproducts | Intermediates such as nitrosobenzene and phenylhydroxylamine can condense to form dimeric impurities like azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[3][4] | - Maintain a sufficient hydrogen pressure and catalyst loading to ensure the complete and rapid reduction of intermediates.- Control the reaction temperature; lower temperatures can sometimes disfavor the condensation reactions.- The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.[1] |
| Dehalogenation (if applicable) | If the aromatic ring contains halogen substituents, these can be removed by hydrogenolysis during the reduction. | - Use a milder reducing agent or a more selective catalyst system. For instance, Raney Nickel is sometimes used to avoid dehalogenation of aromatic halides.[5]- The addition of a small amount of acid to the reaction medium can sometimes inhibit dehalogenation.[6] |
| Formation of Acetonide Protected Diamine | In the presence of acetone (which can sometimes be used as a solvent or be present as an impurity), an acetonide-protected diamine byproduct can form. | - Avoid using acetone as a solvent or ensure all glassware and solvents are free of acetone contamination. |
Experimental Protocol: Catalytic Hydrogenation of Methyl 2-amino-3-nitrobenzoate [1]
-
Preparation: In a suitable reaction vessel, dissolve Methyl 2-amino-3-nitrobenzoate (e.g., 50 g, 0.26 mol) in anhydrous ethanol (e.g., 800 mL).
-
Catalyst Addition: Carefully add palladium hydroxide on carbon (e.g., 20% w/w on carbon, ~10 g) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Degas the slurry and then introduce hydrogen gas to a pressure of 4 atm.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter off the catalyst.
-
Isolation: Concentrate the filtrate under vacuum to obtain Methyl 2,3-Diaminobenzoate. The product may initially be a dark orange oil that solidifies upon standing.
Troubleshooting Workflow: Reduction of Methyl 2-amino-3-nitrobenzoate
Caption: Troubleshooting workflow for the synthesis of Methyl 2,3-Diaminobenzoate via reduction.
Route 2: Esterification of 2,3-Diaminobenzoic Acid
This route offers a direct approach from the corresponding carboxylic acid. The Fischer esterification or the use of thionyl chloride are common methods.
Common Side Reactions and How to Avoid Them:
| Side Reaction/Issue | Description | How to Avoid |
| Incomplete Esterification (Fischer) | The Fischer esterification is an equilibrium reaction, and incomplete conversion can be a significant issue.[7] | - Use a large excess of methanol, which can also serve as the solvent, to shift the equilibrium towards the product.[7]- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[8]- Use a suitable acid catalyst (e.g., H₂SO₄, HCl) and ensure adequate reaction time and temperature. |
| Formation of Colored Impurities (SOCl₂) | The use of thionyl chloride can lead to the formation of dark-colored byproducts, possibly from reactions with the aniline functionalities. | - Use freshly distilled thionyl chloride to remove impurities.- Perform the reaction at a low temperature to control reactivity.- After the reaction, ensure all excess SOCl₂ and HCl are removed before work-up. |
| Reaction of SOCl₂ with Amino Groups | Thionyl chloride is highly reactive and can potentially react with the amino groups of the starting material or product, leading to complex side products. | - Add the thionyl chloride dropwise at a low temperature (e.g., in an ice bath) to control the reaction.[2]- The use of a large excess of methanol helps to favor the reaction with the carboxylic acid. |
| Decarboxylation | At elevated temperatures, 2,3-diaminobenzoic acid can undergo decarboxylation. | - Avoid excessively high reaction temperatures. The esterification with SOCl₂ and methanol can be run at a moderate temperature (e.g., 45°C).[2] |
| Difficult Work-up (Fischer) | The product and starting material may have similar solubilities, making separation difficult, especially if the product is water-soluble. | - After the reaction, neutralize the acid catalyst carefully. - Perform a thorough extraction with a suitable organic solvent. - If separation is challenging, column chromatography may be necessary. |
Experimental Protocol: Esterification of 2,3-Diaminobenzoic Acid with SOCl₂ [2]
-
Preparation: In a two-neck round-bottom flask, dissolve 2,3-Diaminobenzoic acid (e.g., 456 mg, 3 mmol) in methanol (e.g., 25 mL).
-
Reagent Addition: Cool the solution in an ice bath and add thionyl chloride (e.g., 2.2 mL, 30 mmol) dropwise.
-
Reaction: Remove the ice bath and stir the mixture at 45°C overnight.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water (e.g., 100 mL).
-
Neutralization: Neutralize the solution with solid potassium carbonate until the pH is basic.
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting oily residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate mixture as the eluent) to obtain pure Methyl 2,3-Diaminobenzoate.
Troubleshooting Workflow: Esterification of 2,3-Diaminobenzoic Acid
Caption: Troubleshooting workflow for the synthesis of Methyl 2,3-Diaminobenzoate via esterification.
Data Summary
Table 1: Comparison of Synthesis Routes for Methyl 2,3-Diaminobenzoate
| Parameter | Reduction of Methyl 2-amino-3-nitrobenzoate | Esterification of 2,3-Diaminobenzoic Acid |
| Typical Reagents | Pd/C or Pd(OH)₂/C, H₂ | SOCl₂, Methanol or H₂SO₄, Methanol |
| Reported Yield | Up to 100%[1] | ~68%[2] |
| Common Side Products | Nitroso, hydroxylamine, azo, and azoxy compounds[3][4] | Colored impurities, products of reaction with amino groups |
| Key Advantages | High yields, readily available starting material. | Direct conversion from the carboxylic acid. |
| Key Challenges | Potential for multiple byproducts, need for specialized hydrogenation equipment. | Equilibrium limitations (Fischer), handling of reactive SOCl₂. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 2,3-Diaminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2,3-Diaminobenzoate.
Frequently Asked Questions (FAQs)
Q1: My final product of Methyl 2,3-Diaminobenzoate is a brown or dark orange oil instead of a yellow solid. What are the likely impurities?
A1: The colored impurities are often byproducts from the synthesis, which typically involves the reduction of a nitro group. These can include various oxidized or partially reduced species. The oily consistency is due to the presence of these impurities, which can depress the melting point of the final product.
Q2: What is the most common method for purifying Methyl 2,3-Diaminobenzoate?
A2: The most frequently reported method for purifying Methyl 2,3-Diaminobenzoate is column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1]
Q3: Can I purify Methyl 2,3-Diaminobenzoate by recrystallization?
A3: Yes, recrystallization is a potential purification method. While specific solvent systems for Methyl 2,3-Diaminobenzoate are not widely reported, you can screen various solvents. A good starting point would be methanol or ethanol, as related amino benzoates can be recrystallized from these solvents. Mixed solvent systems, such as ethyl acetate/hexane or toluene/hexane, are also worth investigating.
Q4: Is Methyl 2,3-Diaminobenzoate stable during purification?
A4: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light for extended periods. Additionally, the basic nature of the amino groups can lead to strong interactions with the acidic surface of silica gel, potentially causing degradation or irreversible adsorption during column chromatography. It is advisable to perform chromatographic separations promptly and to minimize exposure of the purified compound to air and light.
Troubleshooting Guides
Problem 1: The product is a persistent oil and does not solidify.
| Possible Cause | Solution |
| Residual Solvent | Ensure all solvent has been removed under high vacuum. Gentle heating may be applied, but monitor for any signs of degradation. |
| High Impurity Content | The presence of significant impurities can prevent crystallization. Proceed with a purification step such as column chromatography or treatment with activated carbon followed by recrystallization. |
| Polymorphism | While less common, the compound may exist in different crystalline forms. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization. |
Problem 2: Significant color remains in the product after column chromatography.
| Possible Cause | Solution |
| Highly Colored Impurities Co-eluting with the Product | The polarity of the colored impurities may be very similar to your product. |
| Option 1: Activated Carbon Treatment. Dissolve the impure product in a suitable solvent (e.g., ethyl acetate or methanol) and add a small amount of activated charcoal (typically 1-5% by weight). Stir or gently heat the mixture for a short period (15-30 minutes), then filter through a pad of celite to remove the charcoal. Concentrate the filtrate to recover the decolorized product.[2] | |
| Option 2: Recrystallization. Attempt to recrystallize the product from a suitable solvent system. The colored impurities may remain in the mother liquor. |
Problem 3: Poor recovery or streaking/tailing during silica gel column chromatography.
| Possible Cause | Solution |
| Strong Adsorption to Acidic Silica Gel | The basic amino groups can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and recovery. |
| Option 1: Deactivate the Silica Gel. Prepare a slurry of silica gel in your eluent and add 1-2% of a base like triethylamine or ammonia solution. This will neutralize the acidic sites on the silica. | |
| Option 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as the stationary phase, which is more suitable for the purification of basic compounds. | |
| Inappropriate Solvent System | The eluent may not have the optimal polarity to effectively separate the product from impurities. |
| Optimize the Eluent. Use thin-layer chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to find the best separation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on frequently reported procedures.[1]
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude product.
- Prepare a slurry of silica gel in the initial eluting solvent (e.g., 9:1 hexane/ethyl acetate).
- Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
- Add a thin layer of sand on top of the silica gel bed.
2. Sample Loading:
- Dissolve the crude Methyl 2,3-Diaminobenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
- Carefully add the dried, sample-adsorbed silica gel onto the top of the column.
- Add another thin layer of sand on top of the sample layer.
3. Elution:
- Start the elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., to 1:1 hexane/ethyl acetate) to elute the product.
- Collect fractions and monitor the elution by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified Methyl 2,3-Diaminobenzoate.
Table 1: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., from 9:1 to 1:1)[1] |
| Typical Yield | 68% (as reported in one synthesis)[1] |
Protocol 2: Decolorization with Activated Carbon
1. Dissolution:
- Dissolve the colored Methyl 2,3-Diaminobenzoate in a suitable solvent like methanol or ethyl acetate at room temperature or with gentle warming.
2. Treatment:
- Add a small amount of activated charcoal (e.g., 1-5 wt% relative to your compound).
- Stir the suspension for 15-30 minutes. Avoid prolonged heating as it might lead to degradation.
3. Filtration:
- Filter the mixture through a pad of celite or a fine filter paper to remove the activated charcoal.
- Wash the filter cake with a small amount of the fresh solvent to ensure complete recovery of the product.
4. Isolation:
- Combine the filtrate and washings.
- Remove the solvent under reduced pressure. The resulting solid should have significantly less color. This can be followed by recrystallization for further purification.
Protocol 3: Purification by Acid-Base Extraction
This is a general procedure that can be adapted for the basic nature of Methyl 2,3-Diaminobenzoate.
1. Dissolution:
- Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
2. Acidic Wash:
- Transfer the solution to a separatory funnel.
- Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic Methyl 2,3-Diaminobenzoate will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
3. Removal of Neutral/Acidic Impurities:
- The organic layer now contains neutral and acidic impurities. This layer can be discarded.
4. Basification and Re-extraction:
- Combine the acidic aqueous layers.
- Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8).
- The free amine (Methyl 2,3-Diaminobenzoate) will precipitate or form an oil.
- Extract the product back into an organic solvent (e.g., ethyl acetate) 3 times.
5. Isolation:
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Troubleshooting guide for the crystallization of Methyl 2,3-Diaminobenzoate Hydrochloride.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Methyl 2,3-Diaminobenzoate Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound is not precipitating from the solution. What are the possible reasons and solutions?
Answer:
Failure to precipitate is a common issue that can arise from several factors, primarily related to solvent choice and concentration.
Troubleshooting Steps:
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Excess Solvent: You may have used too much solvent, keeping the compound fully dissolved even at lower temperatures.[1]
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Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure. Be cautious not to evaporate too much, which could lead to rapid, impure crystallization.
-
-
Inappropriate Solvent System: The solvent or solvent mixture may be too good of a solvent for your compound at all temperatures. For hydrochloride salts, highly polar solvents like ethanol can sometimes be too effective.[2]
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Solution: Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until turbidity persists. Common anti-solvents for hydrochloride salts include diethyl ether or acetone.[2] Alternatively, consider re-dissolving the crude product in a different solvent system. 2-Propanol is often a preferred solvent for recrystallizing hydrochloride salts.[2]
-
-
Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization.
-
Solution:
-
Seeding: Add a small crystal of pure this compound to the solution.
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Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
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Cooling: Cool the solution in an ice bath or refrigerator to further decrease solubility.
-
-
Question 2: The product has "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution from which it is precipitating.[1] Impurities can also lower the melting point, contributing to this issue.
Troubleshooting Steps:
-
Re-dissolve and Modify Solvent: Heat the solution to re-dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point and slow down the precipitation process upon cooling.[1]
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Lower the Crystallization Temperature: After re-dissolving, allow the solution to cool much more slowly. A slower cooling rate can prevent the system from reaching the temperature at which oiling out occurs before crystallization begins.
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Change the Solvent System: Use a solvent with a lower boiling point. This ensures that the solution temperature is below the melting point of your compound during precipitation.
Question 3: The crystallization happened too quickly, and the resulting crystals are very fine or appear impure. What should I do?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] Ideal crystallization should occur slowly, over a period of about 20 minutes or more.[1]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the flask to dissolve the solid again. Add a small amount of additional solvent (1-2 mL) to slightly increase the solubility.[1] This will require a lower temperature for precipitation to begin, promoting slower crystal growth.
-
Slow Cooling: Insulate the flask to slow down the cooling process. You can wrap it in glass wool or place it in a Dewar flask. This allows for the formation of larger, purer crystals.[3]
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Room Temperature Crystallization: Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.
Question 4: The yield of my crystallized this compound is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.[1]
Troubleshooting Steps:
-
Minimize Solvent Usage: During the initial dissolving step, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the solution has been thoroughly cooled to maximize precipitation before filtration. Check if further cooling in a freezer (if the solvent's freezing point allows) causes more crystals to form.
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Recover from Mother Liquor: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Data Presentation
Table 1: Solvent Properties for Crystallization of Amine Hydrochloride Salts
| Solvent | Polarity | Boiling Point (°C) | Suitability for Dissolving | Suitability as Anti-Solvent | Notes |
| Water | High | 100 | Good, but solubility might be too high | Poor | Often used in combination with a miscible alcohol. |
| Ethanol | High | 78 | Often too good of a solvent[2] | Poor | Can lead to low yields if used alone. |
| 2-Propanol (IPA) | Medium | 82 | Recommended [2] | Fair | A good balance of solubility for many HCl salts.[2] |
| Methanol | High | 65 | Good | Poor | Similar to ethanol, can be too effective. |
| Acetone | Medium | 56 | Poor to Fair | Good | Can be used as a wash or an anti-solvent.[2] |
| Diethyl Ether | Low | 35 | Poor | Recommended [2] | Often used as an anti-solvent to induce precipitation.[2] |
| Dichloromethane (DCM) | Medium | 40 | Fair to Good | Fair | Can be used, but volatility is high. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of 2-propanol and heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding small portions of hot 2-propanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
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Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
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Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by suction filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold diethyl ether or acetone to remove any remaining soluble impurities.[2]
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Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of Methyl 2,3-Diaminobenzoate HCl.
Caption: The effect of cooling rate on crystal size and purity during crystallization.
References
Stability issues of Methyl 2,3-Diaminobenzoate Hydrochloride in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of Methyl 2,3-Diaminobenzoate Hydrochloride in solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimental use of this compound solutions.
Issue 1: Unexpected precipitation of the compound in aqueous buffer.
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Question: My this compound, which was initially dissolved in an aqueous buffer, has precipitated out of solution. What could be the cause and how can I resolve this?
-
Answer:
-
pH-Dependent Solubility: The solubility of this compound is expected to be pH-dependent. The hydrochloride salt is more soluble in acidic conditions. An increase in the pH of your buffer could lead to the precipitation of the free base form of the compound. Verify the pH of your solution. To resolve this, you may need to lower the pH of your buffer system.
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Buffer Concentration and Ionic Strength: High concentrations of certain salts in your buffer could lead to a "salting out" effect, reducing the solubility of the organic molecule. Consider preparing your solution in a buffer of lower ionic strength.
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Temperature: A decrease in temperature can lower the solubility of the compound. Ensure your solution is maintained at a consistent temperature, especially if it was prepared at an elevated temperature.
-
Solution:
-
Check the pH of your solution and adjust to a more acidic pH if your experimental conditions allow.
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Try preparing a fresh solution using a lower concentration of the buffer.
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If possible, perform a solubility test at different temperatures to determine the optimal storage temperature for your prepared solution.
-
-
Issue 2: Solution discoloration (turning yellow/brown) over time.
-
Question: My solution of this compound has developed a yellow or brown tint. Is this a sign of degradation?
-
Answer:
-
Oxidation: Aromatic amines are susceptible to oxidation, which often results in the formation of colored products. The presence of two amino groups on the benzene ring makes Methyl 2,3-Diaminobenzoate particularly prone to oxidation. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
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Photodegradation: The compound is noted to be light-sensitive.[1] Exposure to ambient or UV light can induce photochemical reactions, leading to colored degradants.
-
Solution:
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Protect from Light: Prepare and store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
-
De-gas Solvents: To minimize oxidation, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon before use.
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Inert Atmosphere: If the solution is to be stored, flush the headspace of the container with nitrogen or argon before sealing.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be verified.
-
-
Issue 3: Inconsistent results in biological or chemical assays.
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Question: I am observing variability in my experimental results when using solutions of this compound. Could this be related to solution stability?
-
Answer:
-
Compound Degradation: If the compound is degrading in your experimental media, the effective concentration of the active molecule will decrease over time, leading to inconsistent results. Hydrolysis of the methyl ester group or oxidation of the amino groups are potential degradation pathways.
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Adsorption to Labware: Highly active compounds can sometimes adsorb to the surface of plastic or glass labware, reducing the concentration of the compound in solution.
-
Solution:
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Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound fresh for each experiment.
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Conduct a Stability Study: If solutions need to be stored, perform a simple stability study. Prepare a stock solution and analyze its concentration and purity by a suitable method (e.g., HPLC) at different time points (e.g., 0, 4, 8, 24 hours) under your typical experimental conditions (temperature, lighting).
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Use Low-Adsorption Labware: Consider using low-adsorption plasticware or silanized glassware for sensitive applications.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at -20°C.[2] It is also advisable to protect it from light and air.[1]
Q2: In which solvents is this compound soluble?
A2: It is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] Its solubility in aqueous solutions is pH-dependent.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on its chemical structure, the following degradation pathways are plausible:
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Hydrolysis: The methyl ester group can undergo hydrolysis, especially under acidic or basic conditions, to form 2,3-Diaminobenzoic acid.
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Oxidation: The aromatic amine groups are susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of colored polymeric products.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. You would then perform a forced degradation study to generate these products and validate that your method can resolve them.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
UV-Vis spectrophotometer or a photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. A control sample (unstressed stock solution) should also be analyzed.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.
-
Solvent A: 0.1% Formic acid in Water
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Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan) and a broader range using a photodiode array (PDA) detector to visualize any degradation products.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are resolved from the parent peak.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference/Notes |
| DMSO | Soluble | [2] |
| Methanol | Soluble | [2] |
| Water | pH-dependent | Hydrochloride salt is more soluble in acidic conditions. |
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Expected Degradation Pathway | Potential Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Ester Hydrolysis | Appearance of a more polar peak (2,3-Diaminobenzoic acid) in HPLC. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp. | Ester Hydrolysis | Appearance of a more polar peak (2,3-Diaminobenzoic acid) in HPLC. |
| Oxidation | 3% H₂O₂, Room Temp. | Oxidation of Amino Groups | Solution discoloration (yellow/brown), appearance of multiple degradation peaks in HPLC. |
| Thermal Degradation | 80°C | Various | Appearance of new peaks in HPLC. |
| Photodegradation | UV/Visible Light | Photochemical Reactions | Solution discoloration, appearance of new peaks in HPLC. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
Preventing oxidation of the amino groups in Methyl 2,3-Diaminobenzoate.
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals prevent the oxidation of the amino groups in Methyl 2,3-Diaminobenzoate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is Methyl 2,3-Diaminobenzoate so susceptible to oxidation?
A1: Methyl 2,3-Diaminobenzoate has two electron-donating amino groups on an aromatic ring. This high electron density makes the compound highly susceptible to oxidation by atmospheric oxygen, light, and common oxidizing agents.[1][2] Aromatic diamines are generally more reactive and prone to oxidation compared to their mono-amino counterparts.
Q2: What are the common visual signs of oxidation or degradation?
A2: Fresh, pure Methyl 2,3-Diaminobenzoate is typically a light-colored solid.[3][4] Signs of oxidation include a noticeable color change, progressing from its original color to yellow, orange, brown, or even black. The appearance of new, unidentified spots on a TLC plate or unexpected peaks in LC-MS and NMR analyses are also strong indicators of degradation.
Q3: Which experimental conditions are most likely to cause oxidation?
A3: Several conditions can promote the oxidation of Methyl 2,3-Diaminobenzoate:
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Exposure to Air: The most common cause is reaction with atmospheric oxygen.[5]
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Presence of Oxidizing Agents: Reagents like hydrogen peroxide, persulfates, or even trace metal impurities that can catalyze oxidation will degrade the compound.[6]
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Light Exposure: Similar to other aromatic amines, prolonged exposure to UV or ambient light can induce degradation.[6]
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Elevated Temperatures: High temperatures can accelerate the rate of oxidation.
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Incompatible Solvents: Using solvents that are not peroxide-free (e.g., old ethers like THF or Dioxane) can introduce oxidizing species.
Q4: How should I properly store Methyl 2,3-Diaminobenzoate to ensure its stability?
A4: To maintain the integrity of the compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from light.[7] For long-term stability, storage at low temperatures, such as 2-8°C or in a freezer at -20°C, is recommended.[7][8][9]
Troubleshooting Guide for Unexpected Oxidation
The following table outlines common problems encountered during the handling and use of Methyl 2,3-Diaminobenzoate, their probable causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Compound darkens over time in storage. | Exposure to atmospheric oxygen and/or light. | Transfer the compound to an amber vial, flush with inert gas (N₂ or Ar), seal tightly, and store in a refrigerator or freezer as recommended.[7][9] |
| Reaction mixture darkens significantly upon adding the diamine. | 1. The starting material was already partially oxidized.2. Solvents or reagents contain oxidizing impurities (e.g., peroxides).3. The reaction is being run open to the air. | 1. Check the purity of the diamine before use. If necessary, purify it by recrystallization or column chromatography under inert conditions.2. Use freshly distilled or peroxide-free solvents. Degas all solvents and reaction mixtures by sparging with N₂ or Ar.3. Set up the reaction under a positive pressure of an inert gas.[5][10] |
| Low yield of desired product and formation of complex byproducts. | The amino groups are reacting under conditions where they should be inert, likely due to oxidation. | Protect the amino groups as a carbamate (e.g., Boc) before proceeding with subsequent reaction steps.[11][12] This prevents oxidation and other unwanted side reactions. |
| Inconsistent reaction outcomes. | Variable quality of the starting diamine due to different levels of oxidation between batches. | Always use a fresh bottle or a properly stored sample. If oxidation is suspected, purify the material immediately before use. |
Visualization of Troubleshooting Workflow
The diagram below provides a logical workflow for diagnosing and solving issues related to the degradation of Methyl 2,3-Diaminobenzoate.
Key Experimental Protocols
Protocol 1: Handling Methyl 2,3-Diaminobenzoate Under Inert Atmosphere
Given its air-sensitivity, this compound should always be handled using inert atmosphere techniques.[5]
Materials:
-
Methyl 2,3-Diaminobenzoate
-
Two-neck round-bottom flask (oven-dried)
-
Rubber septa
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Nitrogen or Argon gas line with a bubbler
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Syringes and needles (oven-dried)
-
Anhydrous/degassed solvent
Procedure:
-
Assemble the dry glassware and purge with a stream of inert gas for several minutes.
-
Maintain a positive pressure of inert gas (indicated by a slow bubble rate in the bubbler).
-
Quickly weigh the diamine and add it to the flask against a counter-flow of inert gas.
-
Seal the flask with a septum.
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Add degassed solvents and liquid reagents via syringe through the septum.
Protocol 2: Di-Boc Protection of Methyl 2,3-Diaminobenzoate
Protecting both amino groups as their tert-butoxycarbonyl (Boc) derivatives is a highly effective strategy to prevent oxidation and allow for further synthetic transformations.[11][13]
Materials:
-
Methyl 2,3-Diaminobenzoate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.2 - 2.5 eq)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (2.2 - 3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve Methyl 2,3-Diaminobenzoate (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., Et₃N, 3.0 eq) to the solution and stir.
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In a separate flask, dissolve Boc₂O (2.2 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude product (Di-Boc protected diamine) by column chromatography on silica gel.
Protocol 3: Deprotection of Di-Boc-Protected Methyl 2,3-Diaminobenzoate
The Boc groups can be readily removed under acidic conditions to regenerate the free diamine just before its use in a subsequent step.[13]
Materials:
-
Di-Boc-protected Methyl 2,3-Diaminobenzoate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the Di-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in Dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once deprotection is complete, carefully concentrate the solvent under reduced pressure.
-
Re-dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer, combine the organic phases, dry over MgSO₄, and concentrate to yield the free diamine, which should be used immediately.
Visualization of Experimental Workflow
The diagram below illustrates the general workflow for the chemical protection of the amino groups.
Protecting Group Selection Guide
Choosing the correct protecting group is critical for a successful multi-step synthesis. The groups must be stable to downstream reaction conditions while being removable under conditions that do not affect other parts of the molecule.[11]
| Protecting Group | Abbreviation | Stable To | Removed By | Key Considerations |
| tert-Butoxycarbonyl | Boc | Base, Nucleophiles, Hydrogenolysis | Strong Acid (TFA, HCl)[13][14] | Most common and versatile protecting group for amines.[13] Ideal for syntheses involving basic or reductive steps. |
| Benzyloxycarbonyl | Cbz or Z | Mild Acid, Mild Base | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)[12][15] | Useful when acidic conditions are needed elsewhere in the molecule. Not suitable if catalytic reduction will affect other functional groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (commonly Piperidine)[12][14] | Orthogonal to Boc and Cbz groups, allowing for selective deprotection strategies in complex syntheses.[11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 107582-20-7: Methyl 2,3-diaminobenzoate | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]
- 6. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 107582-20-7|Methyl 2,3-diaminobenzoate|BLD Pharm [bldpharm.com]
- 8. quiverindia.com [quiverindia.com]
- 9. 2,3-Diaminobenzoic acid methyl ester | 107582-20-7 | FD11827 [biosynth.com]
- 10. fauske.com [fauske.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2,3-Diaminobenzoate and its 3,4-Isomer in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is critical for efficient and predictable synthesis of target molecules. This guide provides an objective comparison of the reactivity of Methyl 2,3-Diaminobenzoate and its 3,4-isomer, supported by experimental data, to aid in the selection of the appropriate precursor for various synthetic applications.
The arrangement of amino groups on the benzene ring in Methyl 2,3-Diaminobenzoate and Methyl 3,4-Diaminobenzoate significantly influences their electronic and steric properties, leading to notable differences in their reactivity, particularly in cyclocondensation reactions to form valuable heterocyclic scaffolds such as benzothiadiazoles, quinoxalines, and benzimidazoles.
Comparative Reactivity in Benzothiadiazole Formation
A direct comparison of the reactivity of the two isomers can be observed in the synthesis of methyl 2,1,3-benzothiadiazole carboxylates. In a study where both isomers were reacted with thionyl chloride (SOCl₂) in the presence of triethylamine under identical conditions, Methyl 2,3-Diaminobenzoate demonstrated higher reactivity.
| Isomer | Product | Yield (%) |
| Methyl 2,3-Diaminobenzoate | Methyl 2,1,3-benzothiadiazole-4-carboxylate | 81% |
| Methyl 3,4-Diaminobenzoate | Methyl 2,1,3-benzothiadiazole-5-carboxylate | 63% |
This difference in yield suggests that the ortho-disposed amino groups in the 2,3-isomer are more favorably positioned for the cyclization reaction with thionyl chloride, likely due to reduced steric hindrance and favorable electronic effects that facilitate the formation of the five-membered heterocyclic ring.
Reactivity in Quinoxaline Synthesis
The reactivity of Methyl 2,3-Diaminobenzoate in similar quinoxaline syntheses is also well-established. The logical relationship for this type of reaction is a cyclocondensation between the diamine and a dicarbonyl compound.
References
A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond Methyl 2,3-Diaminobenzoate
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical factor that dictates the efficiency, diversity, and outcome of a synthetic route. Methyl 2,3-diaminobenzoate is a valuable reagent for constructing various heterocyclic scaffolds. However, a range of alternative reagents, primarily substituted o-phenylenediamines, offer distinct advantages in terms of availability, reactivity, and the potential for introducing diverse functionalities into the final products. This guide provides an objective comparison of Methyl 2,3-diaminobenzoate with its alternatives, supported by experimental data for the synthesis of key heterocycles.
Overview of a Key Precursor
Methyl 2,3-diaminobenzoate is an aromatic compound featuring a benzene ring substituted with two amino groups and a methoxycarbonyl group.[1] Its structure makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Core Alternatives and Their Applications
The primary alternatives to Methyl 2,3-diaminobenzoate are derivatives of o-phenylenediamine (OPDA). These compounds serve as versatile precursors for a wide array of nitrogen-containing heterocycles. The parent compound, o-phenylenediamine, is a common starting material for the synthesis of benzimidazoles, quinoxalines, and 1,5-benzodiazepines through condensation reactions with various carbonyl compounds.[2][3]
Substituted o-phenylenediamines, such as 4,5-dihalogenated benzene-1,2-diamines, are employed to introduce specific functionalities into the resulting heterocyclic systems.[4][5] These substitutions can be leveraged to modulate the biological activity of the final compounds, for instance, in the development of kinase inhibitors.[4][5] Another important alternative is 3,4-diaminobenzoic acid and its methyl ester, Methyl 3,4-diaminobenzoate, which are isomers of Methyl 2,3-diaminobenzoate and are particularly useful for synthesizing quinoxaline carboxylic acids.[6]
Comparative Performance in Heterocycle Synthesis
The following sections provide a comparative analysis of these reagents in the synthesis of three major classes of heterocycles: benzimidazoles, quinoxalines, and 1,5-benzodiazepines.
Benzimidazole Synthesis
Benzimidazoles are a cornerstone of many pharmaceuticals. Their synthesis typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.
Table 1: Comparison of Reagents for Benzimidazole Synthesis
| Reagent | Co-reactant | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Various arylaldehydes | DDQ, Microwave | Short | High | [7] |
| o-Phenylenediamine | Amino acids | Solvent-free melting | 5 h | 58-86 | [8] |
| o-Phenylenediamine | Carboxylic acids | Nano-electrospray ionization | - | - | [9] |
| 2-Aminobenzimidazole | Carboxylic acids | Reacylation | 8 h | - | [10] |
Quinoxaline Synthesis
Quinoxalines, another class of biologically active heterocycles, are typically synthesized from the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
Table 2: Comparison of Reagents for Quinoxaline Synthesis
| Reagent | Co-reactant | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 3,4-Diaminobenzoic acid | 4,4'-Dimethoxybenzil | 5% HOAc, 150°C | 60 min | 86 | [6] |
| Methyl 3,4-diaminobenzoate | 4,4'-Dimethoxybenzil | One-pot hydrolysis, 230°C | 3 h | 77 | [6] |
| Aryl-1,2-diamines | 1,2-Dicarbonyl compounds | CrCl₂·6H₂O, PbBr₂, or CuSO₄·5H₂O, Room Temp | - | High | [11] |
| o-Phenylenediamine | Sodium pyruvate and aldehydes | 20% aq. acetic acid | - | Good to High | [3] |
1,5-Benzodiazepine Synthesis
1,5-Benzodiazepines, known for their diverse pharmacological activities, are commonly prepared by the condensation of o-phenylenediamines with ketones.
Table 3: Comparison of Reagents for 1,5-Benzodiazepine Synthesis
| Reagent | Co-reactant | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamines | Ketones | H-MCM-22, Acetonitrile, Room Temp | 1-3 h | 65-87 | [12][13] |
| o-Phenylenediamine | Acetone | Microwave irradiation | 15 min | 84 | [14] |
| Substituted o-phenylenediamines | Dimedone | Intramolecular cyclization with CNBr | - | - | [15] |
| o-Phenylenediamine | Ketones | Magnesia/phosphorus oxychloride, solvent-free | - | High | [16] |
Experimental Protocols
General Procedure for the Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes[7]
-
A solution of o-phenylenediamine (1 mmol) and an aldehyde (1.0 mmol) is prepared in a minimum amount of acetonitrile.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol) is added to the mixture in an open Erlenmeyer flask.
-
The mixture is irradiated in a microwave oven.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is added dropwise into a mixture of water and ice.
-
The crude solid is filtered off and washed with water to yield the pure product.
General Procedure for the Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids[6]
-
A mixture of 3,4-diaminobenzoic acid (1 mmol) and a 1,2-diaryl-1,2-ethanedione (1 mmol) is suspended in 5% aqueous acetic acid.
-
The reaction mixture is heated in a sealed vessel at 150°C for 60 minutes.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid is washed with water and dried to afford the quinoxaline-6-carboxylic acid.
General Procedure for the Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst[12][13]
-
A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (0.1 g) is taken in acetonitrile (10 ml).
-
The reaction mixture is stirred at room temperature for the appropriate time (typically 1-3 hours), with monitoring by TLC.
-
After completion of the reaction, the catalyst is filtered off.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography over silica gel using an ethyl acetate:hexane eluent to afford the pure 1,5-benzodiazepine.
Conclusion
While Methyl 2,3-diaminobenzoate remains a useful reagent, the family of o-phenylenediamines, including the parent compound and its substituted derivatives, offers a broader and more versatile toolkit for the synthesis of a wide range of biologically relevant heterocycles. The choice of reagent can be tailored to the desired substitution pattern on the benzene ring of the final heterocyclic product. Furthermore, the development of green and efficient synthetic methodologies, such as microwave-assisted synthesis and the use of solid acid catalysts, has significantly improved the accessibility of these important molecular scaffolds. Researchers are encouraged to consider these alternatives to expand the chemical space of their compound libraries and to optimize their synthetic strategies.
References
- 1. CAS 107582-20-7: Methyl 2,3-diaminobenzoate | CymitQuimica [cymitquimica.com]
- 2. Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone [mdpi.com]
- 15. acgpubs.org [acgpubs.org]
- 16. ijtsrd.com [ijtsrd.com]
A Comparative Analysis of Synthetic Methodologies for Methyl 2,3-Diaminobenzoate
This guide provides a detailed comparison of two primary synthetic routes for the production of Methyl 2,3-Diaminobenzoate, an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The comparison focuses on catalytic hydrogenation of a nitro-substituted precursor and direct esterification of 2,3-diaminobenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the performance, efficiency, and procedural requirements of each method, supported by experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthetic methods, offering a clear comparison of their respective efficiencies and conditions.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Esterification of Diaminobenzoic Acid |
| Starting Material | Methyl 2-amino-3-nitrobenzoate | 2,3-Diaminobenzoic acid |
| Key Reagents | Palladium hydroxide on carbon (20% w/w), Hydrogen gas (H₂) | Thionyl chloride (SOCl₂), Methanol (MeOH) |
| Solvent | Anhydrous Ethanol | Methanol (MeOH) |
| Reaction Temperature | Room Temperature | 0°C to 45°C |
| Reaction Pressure | 4 atm | Atmospheric |
| Reaction Time | 48 hours | Overnight |
| Product Yield | 100%[2][3] | 68%[4] |
| Product Form | Dark orange oil, solidifying on standing[2][3] | Brown oil[4] |
| Purification Method | Filtration to remove catalyst, followed by vacuum concentration[2][3] | Neutralization, extraction with ethyl acetate, and column chromatography[4] |
Experimental Methodologies
Method 1: Catalytic Hydrogenation of Methyl 2-amino-3-nitrobenzoate
This approach involves the reduction of the nitro group of methyl 2-amino-3-nitrobenzoate using a palladium catalyst under a hydrogen atmosphere. This method is notable for its high yield and relatively mild reaction conditions.
Experimental Protocol:
-
A solution of methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) is saturated with nitrogen.[2][3]
-
Palladium hydroxide on carbon (10 g of 20% w/w Pd(OH)₂) is added to the solution.[2][3]
-
The resulting slurry is degassed and then stirred vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.[2][3]
-
Upon reaction completion, the catalyst is removed from the mixture by filtration.[2][3]
-
The filtrate is concentrated under vacuum to yield methyl 2,3-diaminobenzoate.[2][3] The product is initially a dark orange oil that solidifies upon standing, with a reported yield of 100% (43 g).[2][3]
Method 2: Esterification of 2,3-Diaminobenzoic Acid
This synthetic route creates the methyl ester from 2,3-diaminobenzoic acid using thionyl chloride in methanol. This is a common method for esterification but requires more extensive purification to isolate the final product.
Experimental Protocol:
-
2,3-Diaminobenzoic acid (456 mg, 3 mmol) is dissolved in methanol (25 mL) in a two-neck round-bottom flask.[4]
-
The solution is cooled in an ice bath, and thionyl chloride (2.2 mL, 30 mmol) is added dropwise.[4]
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at 45°C overnight.[4]
-
The reaction mixture is then cooled to room temperature and poured into 100 mL of water.[4]
-
The solution is neutralized with solid potassium carbonate (K₂CO₃) until the pH is basic.[4]
-
The product is extracted four times with ethyl acetate. The organic extracts are combined, dried over magnesium sulfate (MgSO₄), and the solvent is removed under vacuum.[4]
-
The resulting oily residue is purified by column chromatography on silica gel (eluent: 1:1 v/v hexane/ethyl acetate) to give pure methyl 2,3-diaminobenzoate as a brown oil with a 68% yield.[4]
Visualized Workflows and Synthetic Routes
The following diagrams illustrate the logical flow of a general chemical synthesis and a comparison of the two specific synthetic pathways described.
References
Validating the Structure of Synthesized Methyl 2,3-Diaminobenzoate: A Comparative Guide Using NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized small molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data to validate the successful synthesis of Methyl 2,3-Diaminobenzoate against potential isomeric impurities and a common starting material, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The synthesis of Methyl 2,3-Diaminobenzoate, a valuable building block in medicinal chemistry, often involves the reduction of a nitro group, a step that can potentially lead to the formation of isomeric byproducts. Therefore, rigorous structural analysis is paramount. This guide outlines the expected ¹H NMR, ¹³C NMR, and MS fragmentation patterns of the target molecule and compares them with those of plausible alternatives: the regioisomers Methyl 3,4-Diaminobenzoate and Methyl 2,5-Diaminobenzoate, as well as the common precursor, Methyl 2-amino-3-nitrobenzoate.
Comparative Spectroscopic Data
The following tables summarize the key distinguishing features in the NMR and MS spectra of Methyl 2,3-Diaminobenzoate and its related compounds.
Table 1: ¹H NMR Spectral Data Comparison (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | -OCH₃ Protons | -NH₂ Protons |
| Methyl 2,3-Diaminobenzoate | 7.06 (d), 6.70 (d), 6.38 (t)[1][2] | 3.74 (s)[1][2] | 6.20 (br s), 4.80 (br s)[1][2] |
| Methyl 3,4-Diaminobenzoate | 7.49 (d), 7.47 (s), 6.68 (d) | 3.87 (s) | 3.80 (br s), 3.35 (br s) |
| Methyl 2,5-Diaminobenzoate | 7.21 (d), 6.75 (d), 6.65 (dd) | 3.85 (s) | 4.95 (br s), 4.45 (br s) |
| Methyl 2-amino-3-nitrobenzoate | 8.37 (dd), 8.23 (dd), 6.65 (dd) | 3.92 (s) | 8.50 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shift δ [ppm])
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methyl Carbon (-OCH₃) |
| Methyl 2,3-Diaminobenzoate | ~168 | ~145, 137, 120, 115, 112, 110 | ~51 |
| Methyl 3,4-Diaminobenzoate | 166.56 | 140.89, 138.16, 120.87, 118.23, 118.16 | 52.11 |
| Methyl 2,5-Diaminobenzoate | ~167 | ~148, 142, 118, 117, 115, 110 | ~52 |
| Methyl 2-amino-3-nitrobenzoate | ~167 | ~150, 140, 135, 125, 118, 115 | ~53 |
Table 3: Mass Spectrometry (MS) Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Methyl 2,3-Diaminobenzoate | 166 | 135 ([M-OCH₃]⁺)[1][2], 107, 77 |
| Methyl 3,4-Diaminobenzoate | 166 | 135 ([M-OCH₃]⁺), 107, 77 |
| Methyl 2,5-Diaminobenzoate | 166 | 135 ([M-OCH₃]⁺), 107, 77 |
| Methyl 2-amino-3-nitrobenzoate | 196 | 165 ([M-OCH₃]⁺), 150, 120, 92 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the synthesized compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz. A wider spectral width of ~240 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive ion mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve maximum ion intensity and minimize in-source fragmentation. The data is acquired over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to generate a characteristic fragmentation pattern.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of synthesized Methyl 2,3-Diaminobenzoate.
By following this structured approach and utilizing the comparative data provided, researchers can confidently validate the synthesis of Methyl 2,3-Diaminobenzoate, ensuring the purity and identity of this important chemical intermediate for subsequent applications in drug discovery and development.
References
The Impact of Hydrochloride Salt Formation on the Reactivity of Methyl 2,3-Diaminobenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Methyl 2,3-Diaminobenzoate in their synthetic workflows, understanding the influence of its salt form on reactivity is paramount. This guide provides a detailed comparison of the chemical behavior of Methyl 2,3-Diaminobenzoate in its freebase form versus its hydrochloride salt, supported by established chemical principles and experimental data from analogous systems.
Executive Summary
The hydrochloride salt of Methyl 2,3-Diaminobenzoate exhibits significantly reduced reactivity in common electrophilic substitution reactions, such as acylation and cyclization, compared to its freebase counterpart. This diminished reactivity is a direct consequence of the protonation of the amino groups, which deactivates their nucleophilic character. Consequently, reactions involving the hydrochloride salt typically necessitate the addition of a base to liberate the free amine for the desired transformation to occur. This guide will delve into the theoretical underpinnings of this reactivity difference and provide practical experimental considerations.
Comparison of Reactivity: Freebase vs. Hydrochloride Salt
The primary determinant of the reactivity of Methyl 2,3-Diaminobenzoate is the availability of the lone pair of electrons on its two amino groups. These lone pairs are responsible for the nucleophilic character of the molecule, enabling it to attack electrophiles.
Methyl 2,3-Diaminobenzoate (Freebase): In its freebase form, the amino groups are neutral, and the nitrogen atoms' lone pairs are available to participate in chemical reactions. This makes the molecule a potent nucleophile, readily undergoing reactions at the amino functionalities.
Methyl 2,3-Diaminobenzoate Hydrochloride: The hydrochloride salt is formed by the reaction of the basic amino groups with hydrochloric acid. In this state, the amino groups are protonated to form ammonium chlorides (-NH₃⁺Cl⁻). This protonation has a profound effect on the molecule's reactivity:
-
Loss of Nucleophilicity: The lone pair of electrons on the nitrogen atoms is engaged in the bond with the proton from HCl. As a result, the amino groups lose their nucleophilic character and are unable to react with electrophiles.
-
Increased Stability and Water Solubility: Amine hydrochloride salts are generally more stable and have better water solubility compared to their freebase forms.[1][2][3] This can be advantageous for storage and formulation but is a hindrance in many organic reactions.
The following table summarizes the expected differences in performance for key reaction types.
| Reaction Type | Reagent | Methyl 2,3-Diaminobenzoate (Freebase) | This compound (without base) | This compound (with base) |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | High Yield | No significant reaction | High Yield (base is required) |
| Cyclization | Phosgene or equivalent | High Yield | No significant reaction | High Yield (base is required) |
| Condensation | Aldehyde/Ketone | Moderate to High Yield | No significant reaction | Moderate to High Yield (base is required) |
Experimental Protocols
Detailed methodologies for reactions with the freebase are readily available. For the hydrochloride salt, the key modification is the addition of a suitable base to neutralize the salt and generate the reactive freebase in situ.
Acylation of Methyl 2,3-Diaminobenzoate (Freebase)
Objective: To synthesize N,N'-(2-(methoxycarbonyl)phenylene)diacetamide.
Materials:
-
Methyl 2,3-Diaminobenzoate
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware
Procedure:
-
Dissolve Methyl 2,3-Diaminobenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Acylation of this compound
Objective: To synthesize N,N'-(2-(methoxycarbonyl)phenylene)diacetamide from the hydrochloride salt.
Key Modification: The protocol is similar to the freebase reaction, with the crucial addition of an extra equivalent of base for each hydrochloride equivalent to neutralize the salt.
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (4.2 equivalents). The first 2 equivalents are to neutralize the hydrochloride salt, and the subsequent 2.2 equivalents act as a scavenger for the HCl generated during the acylation.
-
The rest of the procedure follows steps 3-9 of the acylation protocol for the freebase.
Visualizing the Reactivity Difference
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Figure 1: Reactivity of Freebase vs. Hydrochloride Salt with an Electrophile.
Figure 2: Reaction Pathway for the Hydrochloride Salt in the Presence of a Base.
Conclusion
The formation of a hydrochloride salt significantly passivates the reactivity of Methyl 2,3-Diaminobenzoate by neutralizing the nucleophilic character of its amino groups. While this can be beneficial for storage and handling, it necessitates an additional deprotonation step in most synthetic applications. Researchers should therefore consider the form of their starting material and adjust their reaction conditions accordingly, primarily by the inclusion of a suitable base when working with the hydrochloride salt. For quantitative and high-yield transformations, starting with the freebase or ensuring complete in situ neutralization of the hydrochloride salt is essential.
References
A comparative review of the applications of different diaminobenzoate isomers.
An in-depth analysis of the synthesis, properties, and applications of 2,4-, 3,4-, and 3,5-diaminobenzoic acid isomers, providing researchers, scientists, and drug development professionals with a comparative guide to their utility in various scientific fields.
Diaminobenzoic acid (DABA) isomers are a class of aromatic compounds that have garnered significant interest in diverse areas of chemical and biological research. Their unique structures, featuring both amine and carboxylic acid functional groups, make them versatile building blocks for the synthesis of a wide array of molecules with applications in pharmaceuticals, dye chemistry, and polymer science. This guide provides a comparative overview of the most commonly utilized DABA isomers: 2,4-diaminobenzoic acid, 3,4-diaminobenzoic acid, and 3,5-diaminobenzoic acid, with a focus on their synthesis, and a comparison of their performance in key applications supported by experimental data.
Physicochemical Properties
The seemingly subtle difference in the substitution pattern of the amino groups on the benzoic acid ring leads to distinct physicochemical properties among the isomers, which in turn influences their reactivity and suitability for different applications.
| Property | 2,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid | 3,5-Diaminobenzoic Acid |
| CAS Number | 611-03-0[1] | 619-05-6[2] | 535-87-5[3] |
| Molecular Formula | C₇H₈N₂O₂[1] | C₇H₈N₂O₂[2] | C₇H₈N₂O₂[3] |
| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol [2] | 152.15 g/mol [4] |
| Appearance | - | Off-white to light brown crystalline solid[2] | White to grey powder[4] |
| Melting Point | - | ~256 °C (with decomposition)[2] | 235-238 °C (decomposes)[4] |
| Solubility | - | Moderately soluble in water; soluble in polar solvents[2] | - |
Synthesis of Diaminobenzoate Isomers
The synthesis of diaminobenzoate isomers typically involves multi-step reaction sequences, starting from readily available precursors. The choice of starting material and reaction conditions is crucial for achieving the desired isomer with high purity and yield.
General Synthesis Workflow
Caption: General workflow for the synthesis of diaminobenzoate isomers.
Experimental Protocols
Synthesis of 3,5-Diaminobenzoic Acid via Catalytic Hydrogenation:
This method involves the reduction of 3,5-dinitrobenzoic acid using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Materials: 3,5-dinitrobenzoic acid, 10% Pd/C catalyst, sodium hydroxide solution.
-
Procedure:
-
In a pressure reactor, dissolve 3,5-dinitrobenzoic acid in a sodium hydroxide solution.
-
Add the Pd/C catalyst to the solution. The mass ratio of Pd/C to 3,5-dinitrobenzoic acid should be 1:100.
-
Pressurize the reactor with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 70°C and maintain for the duration of the reaction, monitoring for the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor and filter to remove the catalyst.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 3,5-diaminobenzoic acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final product.
-
This process can achieve a conversion ratio of 100% and a yield of 3,5-diaminobenzoic acid of 95.7%.
Synthesis of 2,4-Diaminobenzoic Acid:
A common route for the synthesis of 2,4-diaminobenzoic acid involves the reduction of 2-amino-4-nitrobenzoic acid.
Comparative Applications
The distinct substitution patterns of the diaminobenzoate isomers influence their biological activities and chemical reactivity, leading to a range of specialized applications.
Antimicrobial Activity
While direct comparative studies on the antimicrobial activity of the three main DABA isomers are limited, research on their derivatives provides valuable insights. For instance, derivatives of 3,4-diaminobenzoic acid have been shown to exhibit significant antibacterial and antifungal properties.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Materials: Nutrient agar plates, sterile cork borer (6-8 mm diameter), bacterial or fungal cultures, solutions of diaminobenzoate isomers at known concentrations, positive control (e.g., standard antibiotic), and negative control (solvent).
-
Procedure:
-
Prepare a lawn of the test microorganism on the surface of the nutrient agar plates.
-
Aseptically create wells in the agar using the sterile cork borer.
-
Pipette a defined volume of each diaminobenzoate isomer solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Antimicrobial Activity of 3,4-Diaminobenzoic Acid Derivatives
A study on heterocyclic derivatives of 3,4-diaminobenzoic acid demonstrated their potential as antimicrobial agents. The table below summarizes the zones of inhibition observed for two synthesized compounds against various microorganisms.
| Microorganism | Compound (IV) Inhibition Zone (mm) | Compound (IVa) Inhibition Zone (mm) |
| Escherichia coli | 14 | 10 |
| Salmonella typhi | 10 | 12 |
| Pseudomonas pneumonia | 8 | Inactive |
| Bacillus cereus | Inactive | 10 |
Data sourced from a study on 3,4-diaminobenzoic acid derivatives.
This data suggests that modifications to the 3,4-diaminobenzoic acid structure can lead to compounds with varying and specific antimicrobial activities. Further comparative studies including the 2,4- and 3,5-isomers are warranted to fully elucidate their potential in this area.
Anticancer Activity
The potential of aminobenzoic acid derivatives as anticancer agents is an active area of research. While direct comparative data on the cytotoxicity of the simple diaminobenzoate isomers is scarce, studies on related compounds suggest that the substitution pattern can significantly influence their efficacy. One proposed mechanism of action for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.
Histone Deacetylase (HDAC) Inhibition Pathway
Caption: Simplified pathway of histone deacetylase (HDAC) inhibition.
Application in Dye Synthesis
Diaminobenzoic acid isomers are valuable precursors in the synthesis of azo dyes, a large and commercially important class of colorants. The amino groups of the DABA isomers can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The position of the amino groups influences the electronic properties of the resulting dye molecule, which in turn affects its color and fastness properties.
General Workflow for Azo Dye Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of azo dyes from diaminobenzoate isomers.
While a direct comparative study on the dyeing performance of azo dyes derived from the three DABA isomers was not found in the available literature, it is established that the position of the functional groups on the aromatic ring significantly impacts the final properties of the dye. Further research directly comparing these isomers would be highly beneficial for the rational design of new colorants.
Conclusion
The 2,4-, 3,4-, and 3,5-diaminobenzoic acid isomers are versatile chemical building blocks with a range of existing and potential applications. Their utility is intrinsically linked to the positional isomerism of their amino groups, which dictates their physicochemical properties and reactivity. While this guide provides an overview of their synthesis and applications, there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships and guide the selection of the optimal isomer for a specific application. Future research should focus on systematic, side-by-side comparisons of these isomers in various experimental settings to unlock their full potential in drug discovery, materials science, and beyond.
References
- 1. Qualitative Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Discovery of a Pair of Diastereomers as Potent HDACs Inhibitors: Determination of Absolute Configuration, Biological Activity Comparison and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
